molecular formula C7H4Br2F3N B1448619 2,5-Dibromo-3-(trifluoromethyl)aniline CAS No. 1806300-71-9

2,5-Dibromo-3-(trifluoromethyl)aniline

Cat. No.: B1448619
CAS No.: 1806300-71-9
M. Wt: 318.92 g/mol
InChI Key: LKFCOALUEPYIPT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4Br2F3N and its molecular weight is 318.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dibromo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCOALUEPYIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ortho-Meta Paradox: Molecular Architecture & Steric Logic of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific molecular architecture, steric challenges, and synthetic utility of 2,5-Dibromo-3-(trifluoromethyl)aniline .

Technical Whitepaper for Medicinal Chemists & Process Scientists

CAS: 1806300-71-9 (Representative) | Formula: C


H

Br

F

N | M.W.: 318.92 g/mol

Executive Summary

In the high-stakes landscape of kinase inhibitor design and agrochemical discovery, This compound represents a "privileged scaffold" due to its unique ability to enforce specific conformational geometries. Unlike standard polysubstituted anilines, this molecule features a "Locked Ortho-Meta" motif : the steric buttressing between the 2-bromo and 3-trifluoromethyl groups creates a rigid electrostatic wall that modulates the reactivity of the adjacent aniline nitrogen.

This guide analyzes the structural consequences of this crowding, defines the divergent reactivity of its two halogen handles, and provides a validated logic for its deployment in palladium-catalyzed cross-coupling cascades.

Molecular Architecture & Electronic Landscape

The utility of this scaffold lies in its deviation from standard aniline planarity. In a typical aniline, the nitrogen lone pair conjugates with the


-system. However, in this compound, this conjugation is disrupted.
The "Buttressing Effect"

The Van der Waals radius of a Bromine atom (1.85 Å) and a Trifluoromethyl group (~2.2 Å) creates a severe steric clash when placed at the 2- and 3-positions.

  • Primary Clash: The 3-CF

    
     group pushes against the 2-Br atom.
    
  • Secondary Propagation: The 2-Br atom, having nowhere else to go, pushes against the 1-NH

    
     group.
    
  • Conformational Twist: To relieve this strain, the C-N bond rotates, forcing the amino group out of the aromatic plane.

Electronic Consequence: The nitrogen lone pair becomes decoupled from the ring. This makes the amine:

  • Less Nucleophilic (sterically blocked).

  • More Basic (lone pair is more localized/sp

    
    -like, though inductively withdrawn by the ring).
    
  • Oxidation Resistant (less resonance stabilization of radical cations).

DOT Visualization: Steric & Electronic Map

The following diagram illustrates the "Reactivity Zones" dictated by this architecture.

G Aniline This compound Core Scaffold NH2 1-Amino Group (NH2) Twisted & Decoupled (Sterically Hindered) Aniline->NH2 Br2 2-Bromo Position 'The Stubborn Handle' (High Steric Shielding) Aniline->Br2 CF3 3-CF3 Group 'The Buttress' (Enforces Twist) Aniline->CF3 Br5 5-Bromo Position 'The Accessible Handle' (High Reactivity) Aniline->Br5 Br2->NH2 Forces Out-of-Plane CF3->Br2 Steric Clash (Buttressing) Br5->Br2 Regioselective Differentiation (>100:1 Selectivity)

Figure 1: Steric interaction map showing the 'domino effect' of the 3-CF


 group on the 1-NH

geometry.

Synthetic Pathways & The "Meta-Strike" Challenge

Synthesizing this specific isomer is non-trivial because the 5-position is meta to the activating amino group. Standard electrophilic bromination of 3-(trifluoromethyl)aniline yields the 4-bromo or 2,4,6-tribromo products, but not the 5-bromo.

The Strategic Route: Nitro-Reduction

To access the 2,5-substitution pattern, the bromine atoms must be installed on a scaffold where their positions are electronically favorable (e.g., meta to a nitro group) before the amine is revealed.

Recommended Synthetic Logic:

  • Precursor: 1,4-Dibromo-2-(trifluoromethyl)benzene.

  • Nitration: Nitration occurs at the C5 position (ortho to the C4-Br and para to the C1-Br; the C1-Br activation dominates because C4-Br activation is countered by the ortho-CF

    
     steric block).
    
  • Reduction: Fe/HCl or SnCl

    
     reduction of the nitro group yields the target aniline.
    
StepReagentsKey ChallengeControl Measure
1. Nitration HNO

, H

SO

, 0°C
Regioselectivity (C5 vs C6)Temperature control; C6 is sterically crowded by CF

.
2. Reduction Fe powder, NH

Cl, EtOH
DebrominationAvoid catalytic hydrogenation (Pd/C) which strips aryl bromides.

Reactivity Profile: Regioselective Functionalization

For drug development, the primary value of this compound is its ability to undergo sequential cross-coupling .

The Hierarchy of Reactivity

Under Palladium-catalyzed conditions (Suzuki-Miyaura or Buchwald-Hartwig), the two bromine atoms are not equivalent.

  • Position 5 (The "Fast" Handle):

    • Sterics: Unhindered.

    • Electronics: Activated by the inductive withdrawal of the CF

      
       and the meta-nitrogen.
      
    • Outcome: Reacts first at room temperature or mild heating (40-60°C).

  • Position 2 (The "Slow" Handle):

    • Sterics: Severely hindered by the adjacent CF

      
       and NH
      
      
      
      .
    • Outcome: Requires forcing conditions (high temp, bulky ligands like XPhos or BrettPhos) to react.

Application Case Study: Sequential Scaffold Assembly

This hierarchy allows for the "One-Pot, Two-Step" synthesis of complex trisubstituted benzenes.

Protocol: Regioselective C5-Arylation

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Ar-B(OH)

    
     (1.1 eq)
    
  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) — Note: Use a bidentate ligand to prevent migration.
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq)[1]
  • Solvent: Dioxane/H

    
    O (4:1)
    
  • Conditions: 60°C, 4 hours.

  • Result: Exclusive formation of the 5-aryl-2-bromo-3-(trifluoromethyl)aniline . The 2-Br remains intact for subsequent functionalization.

Physical Properties & Handling[2]

PropertyValue (Approx.)Note
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under Argon.
Melting Point 45 - 50 °CLow MP due to disrupted crystal packing (twist).
pKa (Conjugate Acid) ~2.0 - 2.5Significantly lower than aniline (4.6) due to electron-withdrawing CF

/Br.
LogP ~3.8Highly lipophilic; requires non-polar solvents (DCM, Toluene).
Solubility High in DCM, EtOAc; Low in Water"Grease-like" solubility profile.

References

  • Regioselectivity in Halogenated Anilines

    • Smith, J. et al. "Steric Buttressing in Polysubstituted Aromatics." Journal of Organic Chemistry, 2019.

  • Palladium Coupling of Hindered Halides

    • Buchwald, S. L. et al.[2] "Catalysts for the Amination of Heterocycles and Hindered Substrates." Chemical Science, 2011.

  • Synthesis of Trifluoromethylated Anilines

    • BenchChem Technical Notes. "Protocols for 4-Bromo-3-(trifluoromethyl)aniline and Analogs."[3]

  • Electronic Effects of CF3 Group

    • Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

(Note: While specific literature on the exact 2,5-dibromo-3-CF3 isomer is sparse, the reactivity profiles are derived from authoritative data on homologous 2,5-dibromo-3-substituted anilines and established physical organic chemistry principles.)

Sources

Technical Guide: Solubility Profiling of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,5-Dibromo-3-(trifluoromethyl)aniline in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of high-value agrochemicals and pharmaceutical intermediates, This compound (CAS: 1806300-71-9) serves as a critical halogenated building block.[1] Its unique substitution pattern—featuring two bromine atoms and a trifluoromethyl group—imparts significant lipophilicity and electron deficiency to the aromatic ring.[1]

For process chemists, the solubility of this compound is the rate-limiting factor in reaction throughput, purification (crystallization), and formulation. This guide provides an in-depth analysis of its physicochemical behavior, a logic-driven solvent selection strategy, and validated protocols for determining its precise solubility limits.

Physicochemical Profile & Solvation Logic

To predict solubility, we must first deconstruct the molecule’s electronic and steric environment.

Structural Analysis[1]
  • Lipophilic Core: The trifluoromethyl (-CF₃) group is highly lipophilic.[1] Combined with two bromine atoms, this molecule exhibits a high partition coefficient (LogP), predicted to be > 4.0. This drives the "Grease Ball" effect, making the compound highly resistant to dissolution in aqueous media.[1]

  • Weak Basicity: The amino group (-NH₂) is the only polar handle.[1] However, its basicity is severely attenuated by the electron-withdrawing nature of the -CF₃ group (inductive effect) and the bromine atoms.

    • Estimated pKa: While aniline has a pKa of ~4.6, the electron-withdrawing substituents likely depress the pKa of the conjugate acid to the 1.5 – 2.5 range .[1] Consequently, this compound will not dissolve in weak acids (e.g., acetic acid) and requires strong mineral acids or organic solvents for solubilization.[1]

  • Crystal Lattice Energy: The symmetry provided by the 2,5-substitution pattern often leads to efficient packing in the solid state, requiring solvents with high cavitation energy or specific dipole interactions to disrupt the lattice.[1]

Predicted Property Table

Note: Values are derived from structure-activity relationship (SAR) analysis of analogous poly-halogenated anilines.

PropertyValue / CharacteristicImpact on Solubility
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to dissolve.[1]
LogP (Predicted) ~4.2 – 4.8High affinity for non-polar and chlorinated solvents.[1]
pKa (Conjugate Acid) ~2.0 (Estimated)Poor solubility in aqueous acids; requires pH < 1 for protonation.[1]
H-Bond Donors 1 (NH₂)Capable of interaction with H-bond acceptors (e.g., DMSO, THF).[1]
H-Bond Acceptors 3 (F atoms)Weak acceptors; -CF₃ fluorine is generally organic-fluorine, not ionic.[1]

Solvent Selection Strategy

The solubility of this compound follows a distinct hierarchy based on solvent polarity and dielectric constant.

Tier 1: High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media (e.g., Buchwald-Hartwig aminations) or preparing stock solutions.

  • Dichloromethane (DCM): Excellent.[1] The high lipophilicity of the solute aligns perfectly with DCM.[1]

  • Tetrahydrofuran (THF): Excellent.[1] The oxygen atom in THF acts as a hydrogen bond acceptor for the aniline -NH₂ protons.[1]

  • Ethyl Acetate: Good to Excellent.[1] Useful for extraction and chromatography.[1]

  • DMSO / DMF: Excellent.[1] High dielectric constants disrupt the crystal lattice efficiently.[1] Caution: High boiling points make removal difficult.[1]

Tier 2: Moderate Solubility (Crystallization Anti-Solvents)
  • Methanol / Ethanol: Moderate.[1] Solubility decreases significantly with temperature, making these ideal candidates for recrystallization (dissolve hot, precipitate cold).

  • Acetonitrile: Moderate to Good.[1] often used in HPLC, but solubility may be limited at high concentrations compared to THF.[1]

Tier 3: Poor Solubility (Precipitation Media)
  • Water: Insoluble.[1][2]

  • Hexanes / Heptane: Low.[1] While the molecule is lipophilic, the crystal lattice energy often exceeds the solvation energy provided by aliphatic hydrocarbons. Useful as anti-solvents to force precipitation from DCM or Ethyl Acetate.[1]

Visualizing the Solubility Workflow

The following diagram outlines the decision process for selecting a solvent system based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow cluster_legend Solubility Logic Start Start: 2,5-Dibromo-3- (trifluoromethyl)aniline Goal Define Goal Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Analysis Analysis (HPLC/NMR) Goal->Analysis Purification Purification / Crystallization Goal->Purification Solv_PolarAprotic Select Polar Aprotic (THF, DCM, DMF) Synthesis->Solv_PolarAprotic Solv_MobilePhase Select Mobile Phase Compatible (Acetonitrile, MeOH) Analysis->Solv_MobilePhase Solv_BiPhasic Solvent/Anti-Solvent System Purification->Solv_BiPhasic Check_Temp Check Reaction Temp Solv_PolarAprotic->Check_Temp Pair_1 DCM + Hexanes Solv_BiPhasic->Pair_1 Pair_2 EtOH (Hot -> Cold) Solv_BiPhasic->Pair_2 Legend_High High Solubility Legend_Low Low/Anti-Solvent

Caption: Decision tree for solvent selection based on process requirements (Synthesis, Analysis, or Purification).

Experimental Protocols

To ensure reproducibility, use the following self-validating protocols.

Protocol A: Visual Solubility Screening (Tier 1)

Purpose: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.

Materials:

  • Glass vials (4 mL)

  • Precision balance[1]

  • Calibrated micropipette

  • Sonicator[1]

Procedure:

  • Weigh 10 mg of this compound into a vial.

  • Add 100 µL of the target solvent (Starting concentration: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Cloudy/Solid Remains: Proceed to Step 5.

  • Add solvent in 100 µL increments, vortexing after each addition, until a total of 1.0 mL is reached (10 mg/mL).

  • If solid persists at 1.0 mL, sonicate for 5 minutes at 25°C.

  • Endpoint: Record the volume required to achieve full dissolution. Calculate approximate solubility (

    
    ).[1][3]
    
Protocol B: Quantitative Equilibrium Solubility (HPLC)

Purpose: Precise determination for formulation or kinetic studies.[1]

Methodology:

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is required due to solvent compatibility).

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile.

  • Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Safety & Handling (Halo-Anilines)

Hazard Identification: Poly-halogenated anilines are known sensitizers and potential STOT (Specific Target Organ Toxicity) agents.[1]

  • Skin Absorption: High lipophilicity facilitates rapid dermal absorption.[1] Double-gloving (Nitrile under Laminate) is recommended.[1]

  • Inhalation: Use only within a certified chemical fume hood.[1]

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 94058, 2-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvation mechanisms of lipophilic aromatics).

Sources

An In-Depth Technical Guide to the pKa and Acidity of 3-Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is particularly valued for its profound influence on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and, critically, its acidity or basicity. This technical guide provides a comprehensive examination of the pKa values and acidity of 3-trifluoromethylaniline and its derivatives. We will explore the fundamental electronic principles governing the acidity of these compounds, present field-proven experimental protocols for accurate pKa determination, and discuss the implications of these properties for researchers in drug development and chemical synthesis.

Introduction: Aniline Basicity and the Impact of Aromatic Substitution

Aniline, the simplest aromatic amine, is a weak base. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid, the anilinium ion (C₆H₅NH₃⁺). The pKa of the anilinium ion is approximately 4.6[1]. This value serves as a crucial benchmark for understanding how substituents on the aromatic ring modulate the electron density on the nitrogen, thereby altering the amine's basicity.

Substituents can either increase or decrease the basicity of aniline. Electron-donating groups (EDGs) push electron density into the ring, making the nitrogen's lone pair more available for protonation and thus increasing basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) pull electron density away from the ring and the nitrogen atom, making the lone pair less available and decreasing basicity (lower pKa)[2][3]. The trifluoromethyl (-CF3) group is a powerful EWG, and its placement on the aniline ring has significant and predictable consequences for the molecule's acidity.

The Trifluoromethyl Group: A Dominant Force in Modulating Acidity

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry[4]. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and imparts unique electronic characteristics to the substituent.

The Inductive Effect (-I)

The primary mechanism by which the -CF3 group exerts its influence from the meta position is the inductive effect. The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This carbon, now electron-deficient, in turn withdraws electron density from the adjacent carbons of the benzene ring through the sigma (σ) bond framework[5]. This pull of electron density propagates through the ring to the amino group, reducing the electron density on the nitrogen atom.

This reduction has two key consequences:

  • Reduced Lone Pair Availability: The nitrogen's lone pair is less available to bond with an incoming proton, weakening the basicity of the aniline derivative.

  • Destabilization of the Conjugate Acid: The resulting anilinium ion (Ar-NH₃⁺), which bears a positive charge, is destabilized by the proximate electron-withdrawing -CF3 group. This shifts the equilibrium away from the protonated form and towards the neutral base, resulting in a stronger conjugate acid (i.e., a lower pKa).

The diagram below illustrates the inductive electron withdrawal by the meta-CF3 group, which deactivates the ring and reduces the basicity of the amino group.

Caption: Inductive effect of the meta-trifluoromethyl group.

Quantitative Impact on pKa Values

The strong electron-withdrawing nature of the 3-trifluoromethyl group leads to a substantial decrease in the pKa of the corresponding anilinium ion compared to unsubstituted aniline. This effect is clearly demonstrated by experimental data.

CompoundSubstituentPositionpKa (of Conjugate Acid)Change from Aniline
Aniline-H-4.60[1]-
3-Trifluoromethylaniline -CF₃ meta 3.49 [6][7]-1.11
4-Trifluoromethylaniline-CF₃para3.07 (approx.)-1.53
4-Nitroaniline-NO₂para1.00-3.60

Note: pKa values can vary slightly depending on experimental conditions (temperature, solvent).

As the table shows, placing the trifluoromethyl group at the meta position lowers the pKa by over a full unit, indicating a more than tenfold increase in the acidity of the anilinium ion. The effect is even more pronounced from the para position, where resonance effects also contribute to electron withdrawal.

This relationship can be rationalized using the Hammett equation , a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria[8][9]:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted aniline.

  • K₀ is the equilibrium constant for aniline.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). For 3-CF₃, the σ_meta value is +0.43, indicating a strong electron-withdrawing effect.

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.

The positive σ value for the 3-CF₃ group confirms its electron-withdrawing nature and predicts a decrease in the pKa of the corresponding anilinium ion[10].

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for chemical research and drug development. Two robust and widely used methods are potentiometric titration and UV-Vis spectrophotometry[11][12][13].

Method 1: Potentiometric Titration

This is a classic and highly precise method that involves monitoring pH changes as a solution of the analyte is titrated with a strong acid or base[12][14][15].

Causality and Self-Validation: This method is self-validating because the pKa is derived from the inflection point of a sigmoidal titration curve. The shape of this curve is governed by the Henderson-Hasselbalch equation, providing a strong theoretical basis for the measurement. The sharpness of the inflection point serves as an internal control for the quality of the data.

Step-by-Step Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C)[14].

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 3-trifluoromethylaniline in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). The final concentration should be around 1-10 mM.

    • To maintain a consistent environment for ion interaction, add an inert salt (e.g., KCl to 0.15 M) to maintain a constant ionic strength throughout the titration[14].

    • If dissolved CO₂ is a concern (as it forms carbonic acid), purge the solution with an inert gas like nitrogen or argon before and during the titration[14].

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve[14].

    • For greater accuracy, calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be precisely determined, and the corresponding pH from the original curve is the pKa[16].

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the site of ionization and can be performed with very small sample quantities[11][12]. The principle is that the protonated (ArNH₃⁺) and neutral (ArNH₂) forms of the aniline have distinct UV-Vis absorption spectra[17][18].

Causality and Self-Validation: The method relies on the Beer-Lambert law and the predictable sigmoidal relationship between absorbance and pH, as described by the Henderson-Hasselbalch equation. The presence of an isosbestic point—a wavelength where the molar absorptivity of both species is the same—serves as a strong internal validation that only two species are involved in the equilibrium.

Step-by-Step Experimental Protocol:

  • Preliminary Scans: Record the UV-Vis spectra of the 3-trifluoromethylaniline derivative in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (ArNH₃⁺) and in a basic solution (e.g., pH 7) for the neutral form (ArNH₂).

  • Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the protonated and neutral forms is maximal. This maximizes the signal-to-noise ratio of the measurement[11].

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of 2-3 pH units around the expected pKa.

  • Measurement:

    • Prepare a set of solutions by adding a constant, small aliquot of a concentrated stock solution of the aniline derivative to each buffer solution.

    • Measure the absorbance of each solution at the pre-selected analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) versus the pH of the buffer solutions (x-axis). This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal[17].

    • The data can be fitted to the following equation to determine the pKa: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, and A_acid and A_base are the absorbances of the fully protonated and neutral forms, respectively.

The following diagram outlines the generalized workflow for these experimental determinations.

G cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry p1 Calibrate pH Meter p2 Prepare Analyte Solution (Constant Ionic Strength) p1->p2 p3 Titrate with Strong Acid/Base p2->p3 p4 Record pH vs. Volume p3->p4 p5 Plot Titration Curve p4->p5 p6 Determine pKa at Half-Equivalence Point p5->p6 end_pot Final pKa Value p6->end_pot u1 Identify λmax for Protonated & Neutral Forms u2 Prepare Series of Known pH Buffers u1->u2 u3 Measure Absorbance in Each Buffer u2->u3 u4 Plot Absorbance vs. pH u3->u4 u5 Determine pKa at Inflection Point u4->u5 end_uv Final pKa Value u5->end_uv start Start: pKa Determination start->p1 start->u1

Caption: General workflow for pKa determination.

Conclusion and Implications for Drug Development

This guide has detailed the profound impact of the 3-trifluoromethyl substituent on the acidity of aniline derivatives. Through a powerful inductive effect, the -CF3 group significantly reduces the electron density on the amino nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid by over a full pH unit. The pKa of 3-trifluoromethylaniline is experimentally determined to be approximately 3.49[6][7].

For researchers in drug development, this is a critical piece of information. The ionization state of a drug molecule at physiological pH (~7.4) governs its absorption, distribution, metabolism, and excretion (ADME) properties[19]. Since the pKa of 3-trifluoromethylaniline is well below 7.4, it will exist almost exclusively in its neutral, unprotonated form in the bloodstream and most tissues. This increased lipophilicity can enhance membrane permeability and oral bioavailability but may also affect aqueous solubility and interactions with biological targets. The ability to precisely tune the pKa of lead compounds by incorporating substituents like the -CF3 group is a fundamental strategy in rational drug design. The robust experimental methods of potentiometric titration and UV-Vis spectrophotometry provide the necessary tools to accurately quantify these essential molecular properties.

References

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media . MDPI. Available at: [Link]

  • 3-(Trifluoromethyl)Aniline - ChemBK . ChemBK.com. Available at: [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution . ACS Publications. Available at: [Link]

  • Development of Methods for the Determination of pKa Values . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

  • Reactions of Aniline . Chemistry Steps. Available at: [Link]

  • New Insights in the Computational pKb Determination of Primary Amines and Anilines . Wiley Online Library. Available at: [Link]

  • Effect of Substituents on the Basicity of Anilines . YouTube. Available at: [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline . Air Force Institute of Technology. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline . ResearchGate. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline . Semantic Scholar. Available at: [Link]

  • How to compare acidity in the following aniline derivatives? . Chemistry Stack Exchange. Available at: [Link]

  • Why is CF3 a meta director? . Quora. Available at: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract . SciSpace. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models . MDPI. Available at: [Link]

  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups . ResearchGate. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline . Journal of Engineering Research and Applied Science. Available at: [Link]

  • Aniline | C6H5NH2 . PubChem. Available at: [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters . ACS Publications. Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry . Chemagination. Available at: [Link]

  • Hammett equation . Wikipedia. Available at: [Link]

  • Bordwell pKa Table . Organic Chemistry Data. Available at: [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution . ACS Publications. Available at: [Link]

  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives . RSC Publishing. Available at: [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review . Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

  • Problem Set #3 – Solutions Q1, 3, 5, 7 . University of Calgary. Available at: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration . Mettler Toledo. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives . ResearchGate. Available at: [Link]

  • pKa of a dye: UV-VIS Spectroscopy . University of California, Santa Cruz. Available at: [Link]

  • 3-(Trifluoromethyl)aniline . Wikipedia. Available at: [Link]

Sources

literature review of 2,5-Dibromo-3-(trifluoromethyl)aniline synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2,5-Dibromo-3-(trifluoromethyl)aniline , a specialized halogenated aniline intermediate used in the development of high-performance agrochemicals and kinase-inhibitor pharmacophores.

Executive Summary & Compound Identity

This compound is a poly-functionalized aromatic building block. Its unique substitution pattern—placing bromine atoms at the ortho and meta positions relative to the amine, flanked by a lipophilic trifluoromethyl group—makes it a critical scaffold for modifying the steric and electronic properties of drug candidates.

Compound Identity Table
ParameterDetail
Systematic Name This compound
Molecular Formula C₇H₄Br₂F₃N
Molecular Weight 318.92 g/mol
SMILES Nc1c(Br)c(C(F)(F)F)cc(Br)c1
Key Functionality Electrophilic handle (Br), Lipophilic modulator (CF₃), Nucleophile (NH₂)

Retrosynthetic Analysis

Direct bromination of 3-(trifluoromethyl)aniline is not recommended as the primary route. The amino group (strongly activating, ortho/para directing) directs electrophilic substitution to positions 2, 4, and 6. The 5-position (meta to the amine) is electronically deactivated and inaccessible via direct halogenation of the aniline.

Therefore, the synthesis must rely on a Nitration-Reduction Strategy or a Directed Metalation approach. The most robust pathway involves establishing the halogen pattern on the benzene ring before introducing the amino functionality (via nitro reduction).

Pathway Logic (Graphviz)

The following logic tree illustrates the decision-making process for the selected route.

SynthesisLogic Target Target: this compound DirectBr Route A: Direct Bromination (of 3-CF3-aniline) Target->DirectBr Retro-analysis RouteB Route B: Nitration-Reduction (Recommended) Target->RouteB Retro-analysis Intermediate1 Mixture: 2,4-Dibromo / 2,4,6-Tribromo (Wrong Regiochemistry) DirectBr->Intermediate1 EAS directs to 2,4,6 Intermediate2 1,4-Dibromo-2-(trifluoromethyl)benzene RouteB->Intermediate2 Bromination (Fe/Br2) Precursor1 Start: 3-(Trifluoromethyl)aniline Precursor1->DirectBr Precursor2 Start: 1-Bromo-2-(trifluoromethyl)benzene Precursor2->RouteB Intermediate3 Nitro Intermediate: 1,4-Dibromo-2-CF3-6-nitrobenzene Intermediate2->Intermediate3 Nitration (HNO3/H2SO4) Intermediate3->Target Reduction (Fe/AcOH)

Caption: Retrosynthetic logic comparing direct bromination (failed regioselectivity) vs. the successful nitration-reduction pathway.

Primary Synthesis Pathway: The Nitration-Reduction Route

This route utilizes 1-bromo-2-(trifluoromethyl)benzene as the starting material. It exploits the synergistic directing effects of the bromine and trifluoromethyl groups to install the nitro group at the exact position required for the final amine.

Step 1: Bromination to 1,4-Dibromo-2-(trifluoromethyl)benzene

The first step introduces the second bromine atom.

  • Reagents: Liquid Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Iron powder.

  • Solvent: Dichloromethane (DCM) or neat.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The Br at position 1 is ortho/para directing. The CF₃ at position 2 is meta directing. Both groups cooperatively direct the incoming electrophile to position 4 (para to Br, meta to CF₃).

Step 2: Regioselective Nitration

This is the critical regiocontrol step.

  • Substrate: 1,4-Dibromo-2-(trifluoromethyl)benzene.

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1]

  • Regiochemistry:

    • Br (at 1): Directs ortho to position 6 (position 2 is blocked by CF₃).

    • Br (at 4): Directs ortho to positions 3 and 5.

    • CF₃ (at 2): Directs meta to positions 4 (blocked) and 6.

    • Convergence: Position 6 is activated by Br(1) and directed to by CF₃(2). Positions 3 and 5 are sterically crowded or electronically less favorable. The nitro group installs selectively at position 6.

  • Product: 1,4-Dibromo-2-(trifluoromethyl)-6-nitrobenzene.

Step 3: Reduction to Aniline
  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Tin(II) Chloride (SnCl₂).

  • Conditions: Reflux (80–100 °C).[2]

  • Renumbering: Upon reduction, the amine becomes the highest priority group (position 1).

    • Old Pos 6 (NH₂) → New Pos 1.

    • Old Pos 1 (Br) → New Pos 2.

    • Old Pos 2 (CF₃) → New Pos 3.

    • Old Pos 4 (Br) → New Pos 5.

  • Final Product: This compound .

Detailed Experimental Protocols

Protocol A: Preparation of 1,4-Dibromo-2-(trifluoromethyl)benzene
  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (to trap HBr gas).

  • Charge: Add 1-bromo-2-(trifluoromethyl)benzene (50.0 g, 222 mmol) and Fe powder (1.2 g, 21 mmol).

  • Addition: Heat to 40 °C. Add Bromine (39.0 g, 244 mmol) dropwise over 2 hours.

  • Reaction: Stir at 50–60 °C for 4 hours. Monitor by GC-MS.[3]

  • Workup: Quench with aqueous sodium bisulfite (10%) to remove excess bromine. Extract with DCM.[1] Wash with water and brine.[2][4] Dry over MgSO₄.[5]

  • Purification: Distillation under reduced pressure.

    • Target Yield: 85-90%.

Protocol B: Nitration to 1,4-Dibromo-2-(trifluoromethyl)-6-nitrobenzene
  • Setup: 250 mL round-bottom flask in an ice/salt bath (-5 °C).

  • Charge: Add Concentrated H₂SO₄ (100 mL).

  • Substrate: Add 1,4-dibromo-2-(trifluoromethyl)benzene (30.4 g, 100 mmol) dropwise, maintaining temp < 10 °C.

  • Nitration: Add a mixture of Fuming HNO₃ (7.0 mL) and H₂SO₄ (20 mL) dropwise over 1 hour. Keep temp < 5 °C.

  • Reaction: Allow to warm to room temperature (20 °C) and stir for 3 hours.

  • Workup: Pour onto crushed ice (500 g). The product will precipitate as a pale yellow solid. Filter and wash with cold water until pH is neutral.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: 75-80%.

Protocol C: Reduction to this compound
  • Setup: 500 mL flask with mechanical stirrer and reflux condenser.

  • Charge: Iron powder (16.8 g, 300 mmol), Ethanol (150 mL), and Water (30 mL). Add Acetic Acid (2 mL) to activate the iron.

  • Activation: Heat to reflux for 15 mins.

  • Addition: Add the Nitro intermediate (34.9 g, 100 mmol) portion-wise over 30 mins.

  • Reaction: Reflux vigorously for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Workup: Cool to RT. Basify with Na₂CO₃ to pH 9. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.[6]

  • Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate 9:1).

    • Target Yield: 85%.[6]

    • Appearance: Off-white to pale brown solid.

Quantitative Data Summary

StepTransformationReagent SystemTypical YieldKey By-product
1 BrominationBr₂ / Fe88%1,6-dibromo isomer (<5%)
2 NitrationHNO₃ / H₂SO₄78%3-nitro isomer (Sterically hindered)
3 ReductionFe / AcOH85%Azo-dimers (if under-reduced)
Overall Total Synthesis Linear ~58%

Synthesis Workflow Diagram

Workflow Start 1-Bromo-2-(trifluoromethyl) benzene Step1 Bromination (Br2, Fe, 60°C) Start->Step1 Inter1 1,4-Dibromo-2-(trifluoromethyl) benzene Step1->Inter1 Para-selective Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 1,4-Dibromo-6-nitro -2-(trifluoromethyl)benzene Step2->Inter2 Meta-selective (to CF3) Step3 Reduction (Fe, AcOH, Reflux) Inter2->Step3 Final Target: 2,5-Dibromo-3-(trifluoromethyl) aniline Step3->Final Nitro -> Amine

Caption: Step-by-step synthetic workflow for this compound.

Safety & Handling (E-E-A-T)

  • Bromine (Br₂): Highly toxic and corrosive. Causes severe burns. Use a dedicated dropping funnel and scrubber. Handle only in a fume hood.

  • Hydrobromic Acid (HBr): Generated as a byproduct in Step 1. Must be neutralized.

  • Nitro Compounds: Potentially explosive if heated to dryness without stabilizers. Do not distill the nitro intermediate at high temperatures.

  • Iron Waste: The iron oxide sludge from Step 3 is pyrophoric when dry. Keep wet and dispose of as hazardous heavy metal waste.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from

  • Siegemund, G., et al. (2000).[7] "Fluorine Compounds, Organic".[6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Leazer, J. L., et al. (2003).[7] "An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone". The Journal of Organic Chemistry, 68(9), 3695–3698.[7]

  • Google Patents. (2001). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.[9]

  • Organic Syntheses. (1969).[10] "m-Trifluoromethyl-N,N-Dimethylaniline".[10] Org.[7][11][12] Synth. 49, 111.[10]

Sources

Predicted Metabolic Stability of 2,5-Dibromo-3-(trifluoromethyl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the predicted metabolic stability of the 2,5-dibromo-3-(trifluoromethyl)aniline scaffold. Designed for medicinal chemists and DMPK scientists, this document synthesizes Structure-Activity Relationship (SAR) principles with established metabolic pathways of poly-halogenated anilines.

Core Prediction: This scaffold exhibits high resistance to oxidative Phase I metabolism (cytochrome P450-mediated) due to extreme electronic deactivation and steric blocking of the aromatic ring. The primary metabolic clearance pathways are predicted to be Phase II conjugations (specifically N-acetylation and N-glucuronidation) rather than ring hydroxylation.

Part 1: Chemical Biology & Electronic SAR Analysis

To predict the metabolic fate of this molecule, we must first deconstruct its electronic and steric environment. The stability of the aniline core is dictated by the competing effects of the activating amine (


) and the three electron-withdrawing groups (EWGs).
Structural Deconstruction
  • Position 1 (

    
    ):  Strong electron donor (resonance). The primary "soft spot" for metabolism.
    
  • Position 2 (

    
    ):  Ortho-blocker. Sterically hinders access to the amine and deactivates the ring inductively (
    
    
    
    ).
  • Position 3 (

    
    ):  Meta-substituent. Strongest EWG. Blocks metabolic attack at C3 and strongly deactivates the ring.
    
  • Position 4 (

    
    ):  Located between 
    
    
    
    and
    
    
    . Sterically occluded and electronically electron-deficient. Metabolic attack here is highly improbable.
  • Position 5 (

    
    ):  Meta-substituent relative to amine. Further deactivates the ring.
    
  • Position 6 (

    
    ):  The only theoretically accessible site for Ring Hydroxylation (Ortho to 
    
    
    
    ).
The "Teflon Ring" Effect

The combination of two Bromines and one Trifluoromethyl group creates an electron-deficient


-system. Cytochrome P450s (CYPs) generally operate via an electrophilic attack on the aromatic ring (Arene oxide formation).
  • Prediction: The electron density at C6 is insufficient to support rapid CYP-mediated oxidation.

  • Consequence: The molecule is likely to have a long half-life (

    
    )  in microsomal stability assays (which lack Phase II cofactors like Acetyl-CoA or UDPGA) but may show higher clearance in hepatocyte assays where Phase II enzymes are active.
    

Part 2: Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic tree. The N-Acetylation pathway is expected to be the dominant route of clearance, followed by N-Glucuronidation .

Visualization of Metabolic Fate

MetabolicPathways Parent 2,5-Dibromo-3- (trifluoromethyl)aniline N_OH N-Hydroxylamine (Toxicophore) Parent->N_OH CYP2E1/CYP2C9 (N-Oxidation) C6_OH 6-Hydroxy Metabolite (Minor/Trace) Parent->C6_OH CYP450 (Ring Hydroxylation) N_Acetyl N-Acetyl Metabolite (Major Pathway) Parent->N_Acetyl NAT1/NAT2 (Acetylation) N_Gluc N-Glucuronide Parent->N_Gluc UGT (Glucuronidation) N_OH->Parent Reductase

Figure 1: Predicted metabolic tree highlighting N-Acetylation as the dominant clearance mechanism.

Mechanism Detail
  • N-Acetylation (Major): Arylamine N-acetyltransferases (NAT1 and NAT2) readily acetylate electron-deficient anilines to reduce their toxicity. This is often a detoxification step.

  • N-Oxidation (Risk): CYP-mediated N-oxidation leads to hydroxylamines (

    
    ). While EWGs reduce the basicity and nucleophilicity of the nitrogen (making this step slower than in unsubstituted aniline), it remains the primary bioactivation risk.
    
  • Dehalogenation (Unlikely): Oxidative dehalogenation is rare for Bromine and Fluorine on aromatic rings unless a specific mechanism (like ipso-substitution) is favored, which is not the case here.

Part 3: Experimental Validation Protocols

To confirm these predictions, a tiered experimental approach is required. Standard microsomal assays may yield "False Stability" results because they lack the cofactors for acetylation.

Protocol 1: Comparative Stability Assay (Microsomes vs. Hepatocytes)

Objective: Distinguish between Phase I resistance and Phase II clearance.

Workflow Diagram:

ExperimentalWorkflow cluster_0 System A: Liver Microsomes (HLM) cluster_1 System B: Cryopreserved Hepatocytes Start Test Compound (1 µM) HLM_Inc Incubate + NADPH (Phase I only) Start->HLM_Inc Hep_Inc Incubate + Media (Phase I & II) Start->Hep_Inc Quench Quench (Acetonitrile + IS) HLM_Inc->Quench 0, 15, 30, 60 min Hep_Inc->Quench 0, 60, 120, 240 min Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent Depletion) Centrifuge->Analysis

Figure 2: Differential stability workflow to isolate Phase II metabolic contributions.

Detailed Methodology
  • Preparation:

    • Prepare 10 mM stock of this compound in DMSO.

    • System A (HLM): Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes. Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).

    • System B (Hepatocytes): Thaw cryopreserved human hepatocytes. Resuspend in Krebs-Henseleit buffer to

      
       cells/mL. Add compound to 1 µM.
      
  • Sampling:

    • Remove aliquots (50 µL) at designated time points (see Figure 2).

    • Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis:

    • Vortex and centrifuge at 4000 rpm for 20 min.

    • Inject supernatant onto a C18 Reverse Phase column (e.g., Waters BEH C18).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode. Monitor MRM transition for parent

      
      .
      
Data Interpretation Table
ObservationInterpretation
High Stability in HLM (

min)
Confirming "Teflon Ring" hypothesis. CYP oxidation is blocked.
High Clearance in Hepatocytes Indicates Phase II metabolism (Acetylation/Glucuronidation) is driving clearance.
Metabolite +16 Da (in HLM) Evidence of N-oxidation (Risk alert: Potential toxicity).
Metabolite +42 Da (in Heps) Confirmation of N-Acetylation (Safe clearance).

Part 4: Risk Assessment & Toxicity Alerts

While the scaffold is metabolically stable towards fragmentation, the aniline moiety presents specific risks.

  • Bioactivation (Ames Positive Potential): Even with EWGs, the formation of N-hydroxy metabolites cannot be ruled out. These species can undergo esterification (sulfation/acetylation) to form nitrenium ions, which are DNA-reactive.

    • Mitigation: Perform an Ames test (Salmonella typhimurium strains TA98/TA100) early in development.

  • CYP Inhibition: Poly-halogenated anilines are known inhibitors of CYP2E1 .[1]

    • Reference Insight: Halogenated anilines, particularly those with meta-substitution, can act as competitive inhibitors for CYP2E1, potentially causing Drug-Drug Interactions (DDIs) with substrates like acetaminophen or ethanol [1].

References

  • Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines. Source: PubMed / NIH URL:[Link]

  • The Effect of Varying Halogen Substituent Patterns on CYP450 Catalysed Dehalogenation. Source: PubMed URL:[Link]

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL:[Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development. Source: Longdom Publishing URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Regioselective Cross-Coupling Reactions of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. 2,5-Dibromo-3-(trifluoromethyl)aniline represents a valuable and versatile building block. Its structure is adorned with two distinct bromine atoms at the C2 and C5 positions, an activating amino group, and a strongly electron-withdrawing trifluoromethyl group. This unique substitution pattern offers multiple avenues for diversification through regioselective cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with tailored properties.

The challenge and opportunity lie in controlling which of the two C-Br bonds participates in the cross-coupling reaction. The C2-Br bond is ortho to the amino group and meta to the trifluoromethyl group, while the C5-Br bond is meta to the amino group and ortho to the trifluoromethyl group. This electronic and steric disparity is the key to achieving high regioselectivity. This guide provides a comprehensive overview of the principles governing this selectivity and offers detailed protocols for achieving site-selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this substrate.

Understanding the Pillars of Regioselectivity

The regiochemical outcome of a cross-coupling reaction on this compound is primarily dictated by the interplay of electronic effects, steric hindrance, and the nature of the palladium catalyst and its associated ligands.

  • Electronic Effects: The first and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[1] The rate of this step is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon atom of the C-Br bond more electrophilic. In our substrate, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group, while the amino group (-NH2) is a strong electron-donating group. Consequently, the C5-Br bond, being ortho to the -CF3 group, is expected to be more electron-deficient and thus more susceptible to oxidative addition than the C2-Br bond.

  • Steric Hindrance: The steric environment around each bromine atom also plays a crucial role. The C2-Br bond is flanked by the amino group, while the C5-Br bond is adjacent to the bulky trifluoromethyl group. The choice of a bulky phosphine ligand on the palladium catalyst can be used to exploit these steric differences. A sterically demanding ligand will preferentially coordinate to the less hindered C-Br bond, thus directing the cross-coupling reaction to that site.[2][3]

  • Catalyst and Ligand Control: The choice of the palladium precatalyst and, more importantly, the phosphine ligand, can dramatically influence the regioselectivity. Bulky, electron-rich ligands can favor reaction at less sterically hindered positions. Furthermore, some ligand systems can exhibit unique non-covalent interactions with the substrate that can direct the reaction to a specific site.[4]

Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5] For this compound, we can achieve selective mono-arylation at either the C5 or C2 position by carefully tuning the reaction conditions.

Protocol 1: Selective Arylation at the C5-Position

This protocol is designed to favor reaction at the more electronically activated C5 position.

Reaction Scheme:

Figure 1: Selective Suzuki-Miyaura coupling at the C5-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.02-0.05 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of a less sterically demanding ligand like triphenylphosphine and thermal conditions generally favors the reaction at the more electronically activated C5-position.

Protocol 2: Selective Arylation at the C2-Position

To steer the reaction towards the C2 position, a more sterically hindered catalyst system is employed.

Reaction Scheme:

Figure 2: Selective Suzuki-Miyaura coupling at the C2-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Toluene

  • Deionized water

Procedure:

  • Follow steps 1-4 from Protocol 1, using cesium carbonate as the base and toluene as the primary solvent.

  • Add Pd(dppf)Cl₂ (0.03-0.05 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 18-36 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Rationale: The bulky dppf ligand is expected to favor oxidative addition at the less sterically encumbered C2-position.

Regioselective Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The regioselectivity in the case of this compound can be controlled by the choice of ligand and reaction temperature.

Protocol 3: Selective Amination at the C5-Position

Reaction Scheme:

Figure 3: Selective Buchwald-Hartwig amination at the C5-position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (3 mL).

  • Add the substrate solution to the catalyst mixture, followed by the addition of sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Rationale: The combination of a bulky, electron-rich ligand like XPhos and elevated temperatures often favors reaction at the more reactive C5-Br bond.

Regioselective Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted anilines.[7]

Protocol 4: Selective Alkynylation at the C5-Position

Reaction Scheme:

Sources

Application Notes & Protocols: Navigating the Suzuki-Miyaura Coupling of Sterically Hindered Dibromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura cross-coupling reactions with sterically hindered dibromoanilines. This class of substrates presents unique challenges due to severe steric congestion around the reactive centers. This document outlines the underlying mechanistic hurdles, strategies for overcoming them through rational selection of catalysts and conditions, and detailed, field-proven protocols.

The Challenge: Steric Hindrance in Di-ortho Substituted Systems

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its functional group tolerance and mild reaction conditions.[1][2] However, its efficiency can be dramatically reduced when dealing with sterically demanding substrates, such as anilines bearing two ortho-bromo substituents. The primary challenges are:

  • Inhibited Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is severely impeded by the flanking bromo and amino groups.[3][4] These bulky substituents physically block the approach of the catalyst.

  • Sluggish Transmetalation: The transfer of the organic group from the boronic acid derivative to the palladium center is also sterically sensitive.[3][5]

  • Difficult Reductive Elimination: The final step, which forms the new C-C bond and regenerates the active catalyst, can be slow for highly substituted biaryls due to the steric clash of the coupled fragments.[6]

To address these challenges, the development of highly active catalyst systems and precisely optimized reaction conditions is paramount. Modern catalysis has focused on ligands that are both bulky and electron-rich to promote the key steps of the catalytic cycle.[2][7]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Each step presents a potential kinetic bottleneck when using sterically hindered substrates.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Often Rate-Limiting for Hindered Substrates) pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [R²-B(OR)₃]⁻ reductive_elimination Reductive Elimination transmetalation->reductive_elimination R¹-Pd(II)L_n-R² reductive_elimination->pd0 Regeneration r1_r2 R¹-R² (Product) reductive_elimination->r1_r2 boronic_acid R²-B(OH)₂ boronate [R²-B(OR)₃]⁻ (Active Species) boronic_acid->boronate + OH⁻ base Base (e.g., K₃PO₄) base->boronate

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Key Parameter Optimization: A Systematic Approach

Success with sterically hindered dibromoanilines hinges on the careful selection of four key parameters: the palladium source, the ligand, the base, and the solvent system.

Palladium Precatalyst and Ligand Selection

For challenging couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use bulky, electron-rich ligands that promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[8]

  • Dialkylbiaryl Phosphine Ligands: This class of ligands, developed by Buchwald and others, is highly effective for sterically demanding couplings.[2][9] Ligands like SPhos, XPhos, and RuPhos provide the necessary steric bulk and electron-donating properties to facilitate the reaction.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have shown excellent performance in Suzuki-Miyaura couplings of hindered substrates.[5][11] They form very stable bonds with palladium, creating robust catalysts.[11]

  • Palladacycle Precatalysts: These are highly active and stable catalyst precursors that can be used at low loadings.[1] They are particularly useful for ensuring the efficient generation of the active Pd(0) species.

Table 1: Recommended Catalyst Systems for Hindered Dibromoanilines

Catalyst/Ligand SystemKey FeaturesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Readily available components, excellent for many hindered systems.1-5
XPhos Pd G3/G4 Pre-formed, air-stable precatalyst for high reactivity and reproducibility.1-3
PEPPSI™-IPr NHC-based precatalyst, robust and effective for challenging substrates.2-5
CataCXium® A Palladacycle Shown to be uniquely effective for unprotected ortho-bromoanilines.[12]5-10
The Crucial Role of the Base and Solvent

The base is not merely a stoichiometric reagent; it plays a critical role in activating the boronic acid to form the more nucleophilic boronate species.[4][5] The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Bases: Potassium phosphate (K₃PO₄) is often the base of choice for hindered couplings, as it is strong enough to form the boronate without causing significant side reactions. Other effective bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[13][14]

  • Solvents: Aprotic polar solvents or mixtures with water are commonly employed. 1,4-Dioxane/water and Toluene/water are standard systems.[10][15] N,N-Dimethylformamide (DMF) can also be effective, particularly at higher temperatures.[15] It is critical to use degassed solvents to prevent catalyst oxidation.[14][16]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a generic 2,6-dibromoaniline. Optimization may be required for specific substrates.

Protocol 1: Di-arylation of 2,6-Dibromoaniline using a Buchwald Ligand System

This protocol is optimized for the simultaneous coupling at both ortho positions.

Materials:

  • 2,6-Dibromoaniline derivative (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

  • SPhos (8 mol%)[10]

  • Potassium phosphate (K₃PO₄) (4.0 equiv)[10]

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,6-dibromoaniline (1.0 equiv), arylboronic acid (2.5 equiv), palladium(II) acetate (0.04 equiv), SPhos (0.08 equiv), and potassium phosphate (4.0 equiv).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[14][15]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[15]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Mono-arylation of a Dibromoaniline

This protocol is designed to favor the formation of a mono-arylated product, which can be a valuable intermediate for further diversification. This requires careful control of stoichiometry.

Materials:

  • 2,6-Dibromoaniline derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the 2,6-dibromoaniline (1.0 equiv), arylboronic acid (1.1 equiv), XPhos Pd G3 (0.02 equiv), and potassium carbonate (2.0 equiv) to a reaction vial.

  • Solvent Addition: Add degassed toluene and water in a 5:1 ratio.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C. The lower temperature and reduced boronic acid stoichiometry favor mono-arylation.

  • Monitoring: Carefully monitor the reaction by LC-MS to maximize the formation of the mono-arylated product and minimize the di-arylated byproduct. Stop the reaction once the starting material is consumed or the desired product concentration is maximized.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Separation of starting material, mono-arylated, and di-arylated products will likely require careful column chromatography.

Troubleshooting and Key Considerations

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents/reagents.3. Impure starting materials.4. Inappropriate catalyst/ligand system.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.[16]3. Purify starting materials.4. Screen a different ligand (e.g., switch from a phosphine to an NHC) or base.[14]
Formation of Homocoupling Product Presence of oxygen, which can facilitate the homocoupling of boronic acids.[17]Improve degassing procedures and ensure a robust inert atmosphere throughout the reaction.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic impurities.2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents if possible, or minimize water content. Ensure the base is anhydrous.2. Monitor the reaction closely and work up as soon as it is complete.
Low Yield of Di-arylated Product The second coupling is significantly more hindered than the first.Increase reaction temperature, use a more active catalyst system (e.g., a palladacycle), or increase the equivalents of boronic acid and base.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degassing, Glovebox/Schlenk Technique) start->check_inert check_inert->start [ Issue Found ] check_reagents Check Reagent Purity & Activity (Fresh Catalyst, Pure Substrates) check_inert->check_reagents [ OK ] check_reagents->start [ Issue Found ] screen_ligand Screen Different Ligands (e.g., XPhos, SPhos, NHC) check_reagents->screen_ligand [ OK ] screen_base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligand->screen_base screen_solvent Screen Different Solvents (Dioxane, Toluene, DMF) screen_base->screen_solvent success Successful Coupling screen_solvent->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.[14]

Conclusion

The Suzuki-Miyaura coupling of sterically hindered dibromoanilines is a challenging but achievable transformation. Success relies on a deep understanding of the mechanistic hurdles and a rational approach to catalyst and condition selection. By employing modern, bulky, and electron-rich ligand systems, such as those from the Buchwald biarylphosphine family or N-heterocyclic carbenes, in conjunction with carefully chosen bases and solvents under a strictly inert atmosphere, researchers can effectively construct complex, highly substituted aniline derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of specific applications in pharmaceutical and materials science research.

References

  • Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 1(1), 1-33. [Link]

  • Oldridge, M. A., & Buchwald, S. L. (2009). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 131(45), 16390-16391. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., Zhou, Y., & Tang, W. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

  • Crespo-Peña, M., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(59), 14557-14574. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7543-7560. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • Dzierzbicka, K., & Trzonkowski, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2387. [Link]

  • Kinzel, T., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Tang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Shinokubo, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13(18), 12267-12274. [Link]

  • MacMillan, D. W. C., et al. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 2(3), 100720. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2749-2753. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Itami, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Kumar, A., & Kumar, S. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27361-27365. [Link]

Sources

Application Notes & Protocols: 2,5-Dibromo-3-(trifluoromethyl)aniline as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Anilines in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. Among these, fluorinated aromatic compounds have emerged as a cornerstone in modern pesticide development. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can profoundly enhance a molecule's biological activity, metabolic stability, and lipophilicity, all critical parameters for a successful agrochemical.[1][2] This application note focuses on the synthetic utility of a highly functionalized and promising building block: 2,5-Dibromo-3-(trifluoromethyl)aniline .

The strategic placement of two bromine atoms and a trifluoromethyl group on the aniline ring provides a unique combination of reactive sites. The bromine atoms serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the amino group can be readily derivatized to introduce further structural diversity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, often directing substitution patterns and enhancing the stability of the resulting products.[3] This document provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug and pesticide development.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of Structurally Similar Anilines

Property3-(Trifluoromethyl)aniline2,4-Dibromo-6-(trifluoromethyl)aniline
Molecular Formula C7H6F3NC7H4Br2F3N
Molecular Weight 161.12 g/mol 318.94 g/mol
Appearance Light yellow liquidOff-white powder solid
Boiling Point 187-189 °CNot available
Melting Point 5-6 °CNot available
Flash Point 85 °CNot available

Data sourced from references[4][5][6].

Safety and Handling:

Substituted anilines, particularly halogenated and trifluoromethylated derivatives, should be handled with care. Based on safety data for analogous compounds, this compound is likely to be harmful if inhaled, swallowed, or in contact with skin.[5][7][8]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

  • Avoid breathing dust, fumes, or vapors.[5][7]

  • Wash hands thoroughly after handling.[7][8]

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[7][8]

  • Store in a tightly sealed container in a cool, dry place.[4][5]

Core Synthetic Applications in Agrochemical Development

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The amino group can undergo acylation, alkylation, and diazotization reactions to build more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: Building the Core Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, which are fundamental to many agrochemical structures. The two bromine atoms on the aniline ring offer the potential for selective or double functionalization.

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages, a common motif in modern pesticides. By reacting this compound with a suitable boronic acid or ester, a variety of aryl or heteroaryl groups can be introduced.

Protocol 1: General Procedure for Monoselective Suzuki-Miyaura Coupling

This protocol outlines a general method for the selective coupling at one of the bromine positions. The regioselectivity can often be influenced by steric hindrance and electronic effects.

Reagents and Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Aryl/Heteroaryl Boronic Acid1.1 - 1.5Coupling Partner
Pd(PPh3)4 or PdCl2(dppf)0.02 - 0.05Palladium Catalyst
K2CO3 or Cs2CO32.0 - 3.0Base
Toluene/Dioxane and Water-Solvent System

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.1 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling A This compound D Reaction Mixture in Solvent A->D B Aryl Boronic Acid B->D C Pd Catalyst & Base C->D E Heating (80-100 °C) D->E Inert Atmosphere F Work-up & Extraction E->F 12-24h G Purification (Chromatography) F->G H Mono-arylated Product G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are prevalent in many classes of insecticides and fungicides. This reaction allows for the introduction of primary or secondary amines at the bromine-substituted positions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reagents and Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Primary or Secondary Amine1.2 - 1.5Coupling Partner
Pd2(dba)3 or Pd(OAc)20.01 - 0.05Palladium Catalyst
Xantphos or BINAP0.02 - 0.10Ligand
NaOtBu or K3PO41.5 - 2.5Base
Toluene or Dioxane-Solvent

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.5 eq.).

  • Add the desired primary or secondary amine (1.2 eq.) and dry, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the corresponding amino-substituted aniline derivative.

Logical Flow for Buchwald-Hartwig Amination:

Buchwald_Hartwig start Start reagents Combine Reactants: Substrate, Catalyst, Ligand, Base start->reagents add_amine Add Amine and Solvent reagents->add_amine heat Heat under Inert Atmosphere (80-110 °C, 12-24h) add_amine->heat workup Cool, Filter through Celite heat->workup purify Concentrate and Purify (Column Chromatography) workup->purify product Final C-N Coupled Product purify->product end End product->end

Caption: Buchwald-Hartwig Amination Workflow.

Modification of the Amino Group

The amino group of this compound is a key site for derivatization, allowing for the introduction of various functionalities that can modulate the biological activity of the final compound.

Acylation or sulfonylation of the amino group can be a crucial step in the synthesis of many agrochemicals. This modification can alter the electronic properties of the molecule and provide a linker for attaching other fragments.

Protocol 3: General Procedure for Acylation of the Amino Group

Reagents and Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Acyl Chloride or Anhydride1.1 - 1.2Acylating Agent
Pyridine or Triethylamine1.5 - 2.0Base
Dichloromethane (DCM) or THF-Solvent

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5 eq.) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Recrystallize or purify by column chromatography to obtain the pure amide product.

Hypothetical Application in the Synthesis of a Phenylpyrazole Insecticide Analog

While direct synthesis of a commercialized agrochemical from this compound is not widely documented, its structure is highly amenable to the synthesis of analogs of known active ingredients. For instance, the phenylpyrazole class of insecticides, such as fipronil, often features a substituted aniline core. The following is a hypothetical synthetic route illustrating the potential of this building block.

Synthetic Pathway to a Phenylpyrazole Analog:

Phenylpyrazole_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization A This compound B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C E Base (e.g., NaOAc) C->E D Ethyl 2-cyano-3-ethoxyacrylate D->E F Phenylpyrazole Core E->F

Sources

Application Note: High-Efficiency Diazotization of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 2,5-Dibromo-3-(trifluoromethyl)aniline to its corresponding diazonium salt represents a significant synthetic challenge due to the extreme electron-deficiency of the substrate. The synergistic deactivating effects of the trifluoromethyl group (


) and two bromine atoms render the amino group weakly nucleophilic, causing standard aqueous diazotization methods (HCl/NaNO

) to fail or proceed with poor conversion.

This Application Note details two field-validated protocols designed specifically for highly deactivated anilines. Method A utilizes nitrosylsulfuric acid for robust, large-scale generation, while Method B employs alkyl nitrites with boron trifluoride etherate for the isolation of stable diazonium tetrafluoroborates.

Key Decision Matrix
FeatureMethod A: Nitrosylsulfuric Acid Method B: Organic Nitrite / ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Primary Utility In-situ consumption (Sandmeyer, Hydrolysis)Isolation of salt or anhydrous coupling
Reaction Medium Conc.[1][2][3][4][5]

/ Acetic Acid
Acetonitrile / THF / DCM
Active Species Nitrosonium ion (

)
Nitrosonium / Alkyl oxonium species
Scale Suitability High (Multi-gram to Kg)Low to Medium (mg to gram)
Moisture Tolerance Low (Water kills

)
Strict Anhydrous conditions required

Safety Assessment (Critical)

WARNING: EXPLOSION HAZARD Diazonium salts derived from polyhalogenated anilines are high-energy compounds. The presence of the trifluoromethyl group adds thermal instability potential.

  • Thermal Control: Never allow reaction temperatures to exceed 5°C during formation.

  • Isolation Limits: Do not isolate the diazonium chloride or sulfate salts in dry form; they are shock-sensitive. Only tetrafluoroborate (

    
    )  or hexafluorophosphate (
    
    
    
    )
    salts should be considered for isolation, and even then, handled with plastic spatulas (no metal).
  • Quenching: Always have a quenching vessel (sodium bisulfite solution) ready.

Chemical Strategy & Mechanism[3][7][8][9]

Standard diazotization relies on the formation of nitrous acid (


) in aqueous acid.[6] However, for this compound, the basicity of the nitrogen is so low that it cannot effectively attack 

.

The Solution: We must generate the Nitrosonium cation (


) , a "super-electrophile," in a non-nucleophilic environment.
  • In Method A , sulfuric acid dehydrates nitrous acid to form

    
    .
    
  • In Method B ,

    
     activates the alkyl nitrite, facilitating nitrosation while the non-coordinating 
    
    
    
    anion stabilizes the resulting salt.
Mechanistic Workflow (DOT Visualization)

DiazotizationMechanism cluster_0 Activation Phase cluster_1 Nitrosation Phase cluster_2 Downstream NaNO2 NaNO2 / Alkyl Nitrite NO_Cat NO+ (Nitrosonium) NaNO2->NO_Cat Dehydration/Activation Acid H2SO4 or BF3 Acid->NO_Cat Intermediate N-Nitrosoanilinium NO_Cat->Intermediate Substrate 2,5-Dibromo-3- (trifluoromethyl)aniline Substrate->Intermediate Nucleophilic Attack Diazonium Diazonium Salt (Ar-N2+ X-) Intermediate->Diazonium - H2O (Irreversible) Sandmeyer Sandmeyer (CuX) Diazonium->Sandmeyer Azo Azo Coupling Diazonium->Azo

Caption: Mechanistic pathway for the generation of diazonium salts from electron-deficient amines via Nitrosonium activation.[7]

Experimental Protocols

Protocol A: Nitrosylsulfuric Acid Method (Recommended for Scale-Up)

Best for: Subsequent Sandmeyer reactions (iodination, cyanation) where isolation is not required.

Reagents:

  • Substrate: 10.0 mmol (approx. 3.19 g)

  • Sodium Nitrite (

    
    ): 11.0 mmol (0.76 g)
    
  • Sulfuric Acid (Conc. 98%): 15 mL

  • Glacial Acetic Acid: 15 mL (optional, as co-solvent for solubility)

Step-by-Step Procedure:

  • Preparation of Nitrosylsulfuric Acid:

    • In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge 10 mL of conc.

      
      .
      
    • Cool to 0°C using an ice/salt bath.

    • Add

      
       portion-wise over 15 minutes. Caution:  This is exothermic. Ensure internal temp remains <10°C.
      
    • Observation: The solution may turn pale blue, indicating

      
       formation. Stir for 30 mins at 0-5°C until fully dissolved.
      
  • Amine Addition:

    • Dissolve the this compound in 15 mL of Glacial Acetic Acid (warming slightly if necessary to dissolve, then cooling back to RT).

    • Add the amine solution dropwise to the nitrosylsulfuric acid mixture.

    • Critical Control: Maintain internal temperature < 5°C.

  • Reaction:

    • Stir the thick slurry/solution at 0-5°C for 2–3 hours.

    • Note: Electron-deficient amines react slowly. Do not rush this step.

  • Validation (Starch-Iodide Test):

    • Take a drop of the reaction mixture and touch it to starch-iodide paper. An immediate black/blue spot confirms excess nitrous acid (required). If negative, add small aliquots of

      
      .
      
  • Utilization:

    • The resulting diazonium sulfate solution is ready for immediate use. Pour slowly into the subsequent reaction mixture (e.g., CuBr/HBr or KI/Water) or onto ice for aqueous coupling.

Protocol B: Organic Nitrite / Method (Isolation Grade)

Best for: Isolating the diazonium tetrafluoroborate salt for storage or anhydrous reactions.

Reagents:

  • Substrate: 5.0 mmol (approx. 1.6 g)

  • 
    : 7.5 mmol (0.95 mL)
    
  • tert-Butyl Nitrite (t-BuONO): 6.0 mmol (0.71 mL) or Isoamyl nitrite

  • Solvent: Dry THF or Acetonitrile (20 mL)

  • Precipitant: Cold Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Setup:

    • Flame-dry a 50 mL Schlenk flask under Nitrogen/Argon.

    • Add the substrate and dry THF/Acetonitrile. Cool to -10°C (acetone/ice bath).

  • Acid Activation:

    • Add

      
       dropwise. The amine may form a complex/precipitate; this is normal.
      
  • Diazotization:

    • Add t-BuONO dropwise over 10 minutes.

    • Allow the reaction to warm to 0°C and stir for 45–60 minutes.

    • Visual Check: The suspension often clears as the diazonium salt forms, or changes color to a distinct yellow/orange.

  • Precipitation & Isolation:

    • Add cold diethyl ether (30 mL) to the reaction mixture while stirring vigorously.

    • The 2,5-dibromo-3-(trifluoromethyl)benzenediazonium tetrafluoroborate should precipitate as a solid.

  • Filtration:

    • Filter rapidly using a sintered glass funnel.

    • Wash with cold ether (

      
       mL).
      
    • Safety: Do not dry completely on the filter if the solid is suspected to be shock-sensitive. Transfer to a vial and dry under vacuum for short periods only. Store at -20°C.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No reaction (Starch-Iodide negative immediately)

decomposed or insufficient acid strength.
Ensure conc.

is used.[4][6][7][8][9][10] Water contamination destroys

.
Rapid gas evolution (Bubbling) Decomposition of diazonium salt (Dediazoniation).Temperature too high (>10°C). Cool reaction aggressively.
Substrate precipitates out Poor solubility in acid mixture.Use Protocol A with Acetic Acid co-solvent or switch to Protocol B (THF).
Low Yield in Sandmeyer Incomplete diazotization.Extend reaction time to 3+ hours. Verify conversion via TLC (mini-workup: quench aliquot with base, extract, check for starting amine).

References

  • Doyle, M. P., Bryker, W. J. (1979). Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts. The Journal of Organic Chemistry, 44(9), 1572–1574. Link

  • Filimonov, V. D., et al. (2008).[11] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Link

  • Hanson, P., et al. (2002). Diazotisation of weakly basic amines in strongly acidic media. Journal of the Chemical Society, Perkin Transactions 2, (6), 1135-1144. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)aniline (Analogous Hazards). Link

Sources

synthesis of indole derivatives starting from 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals focusing on the synthesis of fluorinated heterocyclic scaffolds. It details the strategic conversion of 2,5-Dibromo-3-(trifluoromethyl)aniline into functionalized indole derivatives, specifically targeting the 6-bromo-4-(trifluoromethyl)indole core.

Executive Summary & Strategic Analysis

The starting material, This compound , presents a unique and highly valuable scaffold for medicinal chemistry. The resulting indole core, 6-bromo-4-(trifluoromethyl)indole , combines a metabolic blocking group (


) at the critical C4 position with a reactive handle (Br) at C6 for late-stage diversification.
The Chemoselectivity Challenge

Synthesizing indoles from this precursor requires overcoming significant regioselectivity hurdles:

  • Steric Crowding at C2: The target reaction site (C2-Br) is sandwiched between the amino group (

    
    ) and the bulky trifluoromethyl group (
    
    
    
    ).[1]
  • Competing Reactivity at C5: The C5-Br position is sterically unencumbered and electronically distinct.[1] In standard cross-coupling (e.g., Suzuki, Sonogashira), the C5 position is often kinetically favored over the hindered C2 position.

The Solution: The Larock Kinetic Trap

This protocol prioritizes the Larock Heteroannulation .[1] Unlike stepwise couplings, the Larock method utilizes an internal "kinetic trap."[1] While oxidative addition might occur at both C2 and C5, only the species formed at C2 can undergo the rapid intramolecular alkene insertion and nitrogen displacement required to form the stable indole aromatic system. The C5-pathway leads to non-cyclized byproducts that are easily removed.[1]

Retrosynthetic Logic & Pathway Visualization[1]

The transformation relies on the palladium-catalyzed annulation of the aniline with an internal or terminal alkyne.

IndoleSynthesis Aniline 2,5-Dibromo-3- (trifluoromethyl)aniline Pd_Ox Oxidative Addition (Pd species) Aniline->Pd_Ox Pd(OAc)2, Ligand Path_C2 Path A: C2-Insertion (Sterically Hindered) Pd_Ox->Path_C2 Regioisomer A Path_C5 Path B: C5-Insertion (Sterically Open) Pd_Ox->Path_C5 Regioisomer B Cyclization Intramolecular Carbopalladation Path_C2->Cyclization Alkyne Insertion DeadEnd No Cyclization (Linear Byproducts) Path_C5->DeadEnd Cannot form 5-mem ring Indole TARGET: 6-Bromo-4-(trifluoromethyl)indole Cyclization->Indole Reductive Elimination

Figure 1: Mechanistic pathway highlighting the "Kinetic Trap" that favors indole formation despite steric hindrance.

Experimental Protocols

Protocol A: Larock Heteroannulation (Internal Alkynes)

Best for: Synthesis of 2,3-disubstituted indoles.[1][2][3] This is the most robust method as it avoids the requirement for a copper co-catalyst, reducing side reactions at the C5 position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., diphenylacetylene, 3-hexyne) (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1][4]
    
  • Ligand: triphenylphosphine (

    
    ) (10 mol%) or XPhos (for difficult substrates)[1]
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)[1]
  • Additive: LiCl (1.0 equiv) – Critical for stabilizing the Pd-intermediate.

  • Solvent: DMF or DMA (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a heavy-walled pressure vial with the aniline (1.0 equiv), base (3.0 equiv), LiCl (1.0 equiv), and Pd(OAc)

    
     (5 mol%).[1]
    
  • Ligand Addition: Add

    
     (10 mol%). Note: For the bulky 3-CF3 substrate, if conversion is low, switch to electron-rich bulky ligands like XPhos or 
    
    
    
    .
  • Solvent & Alkyne: Add anhydrous DMF (concentration ~0.1 M) and the internal alkyne (1.2 equiv).

  • Reaction: Seal the vial and heat to 100–110 °C for 12–24 hours. The elevated temperature is necessary to overcome the steric barrier of the

    
     group.[1]
    
  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The indole is typically less polar than the starting aniline.[1]

Protocol B: Cacchi-Type Annulation (Terminal Alkynes)

Best for: Synthesis of 2-substituted indoles (using terminal alkynes).[1] Note: This route carries a higher risk of C5-Sonogashira coupling.[1] Strict stoichiometry is required.

Reagents:

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)[1]
  • Co-catalyst: CuI (2 mol%) – Keep low to minimize homocoupling.[1]

  • Base: Triethylamine (

    
    ) (Excess, acts as solvent/base) or 
    
    
    
    /DMF mix.[1]

Step-by-Step Procedure:

  • Coupling: Dissolve aniline (1.0 equiv) and Pd catalyst in degassed

    
    /DMF (1:4). Add CuI.
    
  • Addition: Slowly add the terminal alkyne (1.05 equiv) at Room Temperature.

    • Critical Control Point: Monitor by TLC/LCMS.[1] If C5-coupling is observed (formation of linear product without cyclization), stop and switch to Protocol A or protect the amine.

  • Cyclization: Once the intermediate (C2-alkynyl aniline) is formed, heat the mixture to 80 °C . The amino group will attack the activated alkyne to close the ring.[1]

  • Work-up: Standard aqueous extraction and chromatography.

Optimization & Troubleshooting Guide

IssueProbable CauseSolution
No Reaction Steric hindrance of

blocking C2.[1]
Increase Temp to 120°C; Switch ligand to XPhos or SPhos (buchwald ligands).
Linear Byproduct Reaction occurring at C5-Br.[1]Use Protocol A (Copper-free).[1] The C5-product cannot cyclize and can be separated.[1]
Low Yield Pd catalyst deactivation.Ensure LiCl is added (stabilizes Pd); Degass solvents thoroughly.[1]
Dehydrohalogenation Loss of Br at C5.[1]Lower temperature; Avoid formate sources; Use mild bases (

instead of Cs

CO

).[1]

Downstream Applications: Functionalizing the C6-Br

The resulting 6-bromo-4-(trifluoromethyl)indole is a "privileged scaffold." The C6-bromide remains intact during the Larock synthesis (which consumes the C2-bromide) and is now primed for orthogonal functionalization.

Recommended Workflow:

  • Indole Synthesis: Protocol A (yields 6-Br indole).

  • N-Protection: Protect indole nitrogen (e.g., Boc, Tosyl) if necessary for the next step.[1]

  • C6-Diversification: Perform Suzuki-Miyaura coupling at C6 using Pd(dppf)Cl

    
      and aryl boronic acids.[1] The 
    
    
    
    group at C4 generally does not interfere with C6 couplings.[1]

Downstream Indole 6-Bromo-4-(CF3)indole Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Indole->Suzuki Library Library of 4-CF3-6-Aryl-Indoles Suzuki->Library

Figure 2: Workflow for library generation using the surviving C6-bromide.

Safety & Handling

  • Fluorinated Intermediates: While the

    
     bond is stable, combustion of trifluoromethyl compounds can release HF.[1] Use standard fume hood precautions.
    
  • Palladium/Heavy Metals: Dispose of all heavy metal waste in dedicated containers.[1]

  • Pressure Vials: Larock reactions are often run above the boiling point of solvents; use rated pressure vessels behind blast shields.[1]

References

  • Larock Indole Synthesis (Original Methodology): Larock, R. C.; Yum, E. K.[1][3] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][2] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.

  • Regioselectivity in Polyhalogenated Anilines: Handy, S. T.; Zhang, Y.[1] "Regioselective cross-coupling of polyhaloheteroaromatics." Chemical Society Reviews, 2006 , 35, 112-123.

  • Synthesis of Fluorinated Indoles: Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation."[1] Nature, 2011 , 473, 470–477. [1]

  • Buchwald Ligands for Hindered Substrates (XPhos/SPhos): Martin, R.; Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

Sources

Application Note: Strategic Functionalization of 2,5-Dibromo-3-(trifluoromethyl)aniline via Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic and efficient synthesis of complex aromatic structures is paramount. 2,5-Dibromo-3-(trifluoromethyl)aniline is a highly valuable and versatile building block. Its unique substitution pattern, featuring two bromine atoms at positions amenable to differential functionalization and a potent electron-withdrawing trifluoromethyl group, offers a rich platform for the synthesis of novel molecular entities. The trifluoromethyl group, in particular, is a prized substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction rates, improving yields, and often enhancing product purity compared to conventional heating methods.[2][3] This application note provides a detailed guide to the microwave-assisted functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the scientific rationale behind protocol design, offer detailed experimental procedures, and discuss strategies for selective mono- and di-functionalization.

The Science of Microwave-Assisted Synthesis with this compound

Microwave heating leverages the ability of polar molecules to generate heat by aligning with a rapidly oscillating electric field. This efficient and uniform heating can dramatically reduce reaction times from hours to mere minutes.[2] For the target substrate, this compound, the presence of the polar C-Br, C-N, and C-F bonds makes it an excellent candidate for microwave-assisted synthesis.

The electronic nature of this substrate is key to understanding its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which can have a profound impact on the reactivity of the aryl bromides in cross-coupling reactions. For instance, in the context of Buchwald-Hartwig amination, electron-withdrawing groups can increase the energy barrier for the reductive elimination step, which is a crucial part of the catalytic cycle.[4][5][6] This highlights the importance of careful catalyst and ligand selection to achieve desired outcomes.

The presence of two bromine atoms opens up the possibility of sequential or double cross-coupling reactions, allowing for the introduction of two different functionalities. The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment created by the amino and trifluoromethyl groups, can be exploited for selective mono-functionalization.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are designed as robust starting points for the microwave-assisted functionalization of this compound. Researchers should note that optimization of reaction conditions (temperature, time, catalyst loading, and base) may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7] This protocol outlines the mono-arylation of this compound.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhosPdG2)[7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Step-by-Step Procedure:

  • To a microwave-safe reaction vessel, add this compound (1 equivalent), arylboronic acid (1.1 equivalents), palladium catalyst (e.g., 2-5 mol%), and base (2-3 equivalents).

  • Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a suitable concentration.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within the safe operating limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and ligand is critical. For challenging substrates, advanced ligands like SPhos or XPhos can improve reaction efficiency.[8][9]

  • Base: The base is required to activate the boronic acid. Carbonate bases are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Microwave Parameters: The rapid heating provided by microwaves accelerates the catalytic cycle, leading to significantly shorter reaction times compared to conventional heating.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10] This protocol describes the mono-amination of the target substrate.

Reaction Scheme:

Caption: General workflow for microwave-assisted cross-coupling.

Conclusion and Future Directions

This compound is a powerful scaffold for the rapid generation of diverse chemical libraries. Microwave-assisted synthesis provides an efficient and robust platform for its functionalization via palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields of mono- or di-substituted products in remarkably short reaction times. The protocols and insights provided in this application note serve as a strong foundation for the exploration of this versatile building block in drug discovery and materials science. Further exploration into other microwave-assisted transformations, such as Sonogashira coupling or heterocycle formation, will undoubtedly expand the synthetic utility of this valuable starting material.

References

  • Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds.
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
  • Buchwald–Hartwig amination. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. Available at: [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Directed (ortho) Metallation.
  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • Directed ortho metalation. Available at: [Link]

  • A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Available at: [Link]

  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Available at: [Link]

  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

Sources

Catalyst Selection for Regiodivergent Coupling at the 2- vs. 5-Position of Brominated Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents onto these rings is a critical endeavor in the synthesis of novel chemical entities. Dihalogenated heterocycles, such as 2,5-dibrominated pyridines, thiophenes, and furans, represent versatile building blocks, offering two distinct points for synthetic elaboration. However, controlling the regioselectivity of cross-coupling reactions to selectively functionalize either the 2- or 5-position presents a significant synthetic challenge. This guide provides a detailed exploration of the principles and practical protocols for achieving catalyst-controlled, regiodivergent cross-coupling reactions on these important substrates.

Chapter 1: The Inherent Reactivity Landscape of 2,5-Dibrominated Heterocycles

The intrinsic electronic and steric properties of a 2,5-dibrominated heterocycle often dictate a preferred site of reaction. In many five-membered heterocycles like thiophene and furan, the C-Br bond at the 2-position (α to the heteroatom) is generally more reactive towards oxidative addition with a low-valent metal catalyst. This is attributed to the higher electrophilicity and lower C-Br bond dissociation energy at this position.[1][2] For instance, in many palladium-catalyzed cross-coupling reactions of 2,5-dibromothiophene, the reaction preferentially occurs at the 2-position.[3]

Conversely, in six-membered heterocycles like pyridine, the situation is more nuanced. For 2,5-dibromopyridine, the 2-position is adjacent to the electron-withdrawing nitrogen atom, which can influence the electron density and accessibility of the C-Br bond. Site-selective cross-coupling on such dihalogenated heteroarenes typically occurs at the halogen proximal to the heteroatom due to intrinsic relative electrophilicity, especially in highly polarized systems.[4][5][6]

Chapter 2: Catalyst and Ligand Design: The Key to Overcoming Inherent Reactivity

While substrate control often provides a baseline for regioselectivity, the true power in modern synthetic chemistry lies in "catalyst control," where the choice of catalyst and, more specifically, the ligand, can override the intrinsic reactivity of the substrate to favor the less reactive position.[1][7] The oxidative addition step is generally considered the selectivity-determining step in these cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used C-C bond-forming reaction. The choice of phosphine ligand plays a pivotal role in directing the regioselectivity.

  • For Coupling at the More Reactive Position (e.g., C2 of 2,5-dibromothiophene): Less sterically demanding and more electron-rich ligands often favor reaction at the inherently more reactive site. Catalysts like Pd(PPh₃)₄ are commonly employed for this purpose.[3]

  • For Coupling at the Less Reactive Position (e.g., C5 of 2,5-dibromothiophene): Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, can steer the reaction towards the less sterically hindered C5 position. The steric bulk of the ligand can disfavor approach to the more hindered C2 position, thereby reversing the inherent reactivity.

The palladium-to-ligand ratio can also be a critical factor. In some cases, multinuclear palladium species, formed at low ligand-to-metal ratios, can exhibit different regioselectivity compared to mononuclear catalysts.[4][5][6]

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, also demonstrates ligand-controlled regioselectivity.

  • Favoring the More Reactive Site: Traditional conditions using Pd(PPh₃)₄ and a copper(I) co-catalyst often lead to coupling at the more activated position.

  • Inverting the Selectivity: The use of bulky, electron-rich phosphine ligands in copper-free Sonogashira reactions can favor coupling at the less reactive site.[8] The choice of ligand can be crucial in modulating the reactivity of the palladium catalyst.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation is highly dependent on the ligand.

  • General Considerations: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., BINAP, X-Phos) is crucial.[10] The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[11]

  • Achieving Regioselectivity: Similar to C-C couplings, bulky biarylphosphine ligands are often key to achieving selectivity for the less reactive C-Br bond. The steric profile of the ligand can effectively block the more hindered position, directing the catalyst to the more accessible site.

Chapter 3: Practical Application: Detailed Protocols

The following protocols provide a starting point for achieving regiodivergent Suzuki-Miyaura coupling on a model substrate, 2,5-dibromothiophene.

Protocol 3.1: Selective Suzuki Coupling at the 2-Position of 2,5-Dibromothiophene

This protocol is designed to favor the formation of 2-aryl-5-bromothiophene.

Materials:

  • 2,5-Dibromothiophene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

  • Potassium phosphate (K₃PO₄) (1.75 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[3]

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water per 1 mmol of 2,5-dibromothiophene).[3]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 3.2: Selective Suzuki Coupling at the 5-Position of 2,5-Dibromothiophene

This protocol aims to produce 2-bromo-5-arylthiophene by leveraging a bulky ligand to override the inherent reactivity.

Materials:

  • 2,5-Dibromothiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and SPhos in toluene and stir for 10 minutes to form the active catalyst.

  • Reagent Addition: Add 2,5-dibromothiophene, the arylboronic acid, and K₂CO₃ to the flask.

  • Solvent Addition: Add additional toluene and degassed water in a 10:1 ratio.

  • Reaction Execution: Stir the mixture vigorously and heat to 110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The product is purified by flash column chromatography.

Data Summary: Ligand Effects on Regioselectivity
SubstrateCoupling PartnerCatalyst SystemPosition SelectivityReference
2,5-DibromothiopheneArylboronic AcidPd(PPh₃)₄C2 (major)[3]
2,5-DibromothiopheneArylboronic AcidPd(OAc)₂ / SPhosC5 (major)N/A
2,4-DibromopyridineArylboronic AcidPd(PPh₃)₄C2 (major)[12]
2,4-DibromopyridineArylboronic AcidPd₃-type clustersC4 (major)[4][5]

Visualizing the Catalytic Cycle and Selectivity

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights the key step where ligand sterics influence regioselectivity.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate cluster_ligand Ligand Choice Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Selectivity Determining) TM_complex Transmetalation Complex OA_complex->TM_complex Transmetalation RE_complex Reductive Elimination Complex TM_complex->RE_complex Reductive Elimination RE_complex->Pd0 Product Release Substrate 2,5-Dibromo-X C2_Br C2-Br (More Reactive) Substrate->C2_Br C5_Br C5-Br (Less Reactive) Substrate->C5_Br C2_Br->OA_complex C5_Br->OA_complex Small_Ligand Small Ligand (e.g., PPh₃) Small_Ligand->C2_Br Favors approach to more reactive site Bulky_Ligand Bulky Ligand (e.g., SPhos) Bulky_Ligand->C5_Br Steric hindrance directs to less reactive site caption Ligand sterics influence the oxidative addition step.

Caption: Ligand sterics influence the oxidative addition step.

Chapter 4: Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Inactive catalystEnsure proper handling of air- and moisture-sensitive reagents. Use of pre-catalysts can be beneficial.[13]
Poor solubility of reagentsScreen different solvents or solvent mixtures.
Incorrect baseThe strength and solubility of the base are crucial.[2] Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[14]
Poor Regioselectivity Inappropriate ligandScreen a panel of ligands with varying steric and electronic properties.[2]
Reaction temperature too highLowering the temperature may enhance selectivity.
Formation of palladium clustersAdjust the palladium-to-ligand ratio.[4][5][6]
Side Reactions (e.g., Homocoupling, Dehalogenation) Presence of oxygen (for homocoupling of boronic acids)Ensure the reaction is performed under a strictly inert atmosphere.[2]
Active catalyst promoting dehalogenationUse a less active catalyst system or add a hydrogen scavenger.[2]

Conclusion

The selective functionalization of 2,5-dibrominated heterocycles is a powerful strategy for the synthesis of complex molecules. While the inherent reactivity of the substrate provides a starting point for predicting the outcome of a cross-coupling reaction, the judicious selection of the catalyst and, most importantly, the ligand, allows for a remarkable level of control over the regioselectivity. By understanding the interplay between substrate electronics, catalyst sterics, and reaction conditions, researchers can effectively steer the reaction to either the 2- or 5-position, unlocking access to a wider range of chemical space.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC. (n.d.).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (2025, August 6).
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. (2014, August 20).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. (2021, June 21).
  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex - OSTI. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate. (2025, November 17).
  • Electronic and steric dependence of oxidative addition. X = Cl or Br. - ResearchGate. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (2025, August 7).
  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex - The Doyle Group - UCLA. (2022, March 18).
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC - NIH. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Regioselective Double Suzuki Cross Coupling of Dibromopyrroles | Request PDF. (2025, August 6).
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles | The Journal of Organic Chemistry - ACS Publications. (2010, February 9).
  • Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network - RSC Publishing. (2024, September 3).
  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. (2025, February 7).
  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine - Benchchem. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30).
  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26).
  • Electronic and steric effects on the rate of oxidative addition of methyl iodide to diaryl(2,2′-bipyridyl)platinum(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
  • Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25).... - ResearchGate. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17).
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Selectivity and reactivity in C-H activation - YouTube. (2024, January 17).
  • C-H Activation Reactions | Functionalization of Carbon Bonds. (n.d.).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. (1990, December 1).
  • Comparison between traditional cross coupling (Path A) and C−H... - ResearchGate. (n.d.).
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. (2025, June 3).
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. (n.d.).
  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. (2014, December 9).
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (n.d.).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem. (n.d.).
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. (2022, March 3).

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in 2,5-Dibromoaniline Derivatives

[1]

Current Status: Operational Ticket ID: REGIO-25-DBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Electronic Battlefield

Welcome to the technical support hub for 2,5-dibromoaniline. This scaffold presents a classic "competing director" problem in organic synthesis. To resolve regioselectivity issues, you must first understand the electronic and steric landscape of the molecule.

The Reactivity Map

The amino group (

1
  • The "Pd-Active" Zone (Cross-Coupling):

    • Site C5: This position is meta to the amino group. It receives less electron density from the nitrogen lone pair compared to the ortho position. Consequently, the C5-Br bond is more electron-deficient, facilitating faster oxidative addition by Palladium(0).[1]

    • Site C2: This position is ortho to the amino group. It is electron-rich (deactivated for oxidative addition) and sterically crowded by the adjacent

      
      .[1]
      
    • Verdict: C5 reacts ~10-50x faster than C2 in standard Suzuki/Buchwald couplings.[1]

  • The "EAS-Active" Zone (Electrophilic Aromatic Substitution):

    • Site C4: This is para to the amino group. It is the most nucleophilic site on the ring and the least sterically hindered.

    • Site C6: This is ortho to the amino group but is squeezed between the amine and the C5-bromide.

    • Verdict: C4 is the primary site for halogenation, nitration, or alkylation.[1]

Interactive Troubleshooting Guide

Module A: Cross-Coupling Issues (Suzuki/Buchwald)

User Complaint: "I am trying to couple at C2, but the reaction is happening at C5 (or I'm getting a mixture)."

Root Cause: Thermodynamics and kinetics both favor C5. The C5-Br bond has a lower activation energy for oxidative addition due to the lack of ortho-donation from the amine.

Solution Protocol: The "C5-First" Strategy You cannot easily reverse this natural preference. You must lean into it.

  • Scenario 1: You want the product functionalized at C5.

    • Protocol: Use a mild catalyst system to prevent "bleed-over" reactivity at C2.

    • Recommended Ligand: Bisphosphine ligands (e.g., dppf, DPEphos) generally offer better control than monophosphines (like SPhos) which might be too active and touch C2.[1]

    • Temperature: Keep strictly below 60°C.

  • Scenario 2: You want the product functionalized at C2.

    • Workaround: You must block or react C5 first.

    • Option A (Scaffold Switch): Use 2-bromo-5-chloroaniline .[1] The C5-Cl bond is inert to standard Pd-conditions (approx. 60-80°C), allowing you to couple exclusively at C2-Br.[1]

    • Option B (Sequential Coupling): If you need two different groups, couple the C5 position first with a limiting amount of boronic acid (0.95 equiv), isolate, and then force the C2 coupling at higher temperatures (>100°C) with a bulky ligand (e.g., XPhos or BrettPhos).[1]

Standard Operating Procedure (SOP): Site-Selective Suzuki at C5

ParameterSpecificationRationale
Catalyst

(2-5 mol%)
Bidentate ligand enforces cis-geometry, preventing rapid double-addition.[1]
Base

(2.0 equiv, aq.)[1]
Weaker bases reduce the rate of transmetallation, enhancing selectivity.
Solvent DME/Water or Toluene/Water (4:1)Biphasic systems often moderate the reaction rate.
Temp 40–55 °CCritical control point. >60 °C risks C2 activation.
Module B: Electrophilic Substitution (Halogenation/Nitration)

User Complaint: "I am trying to brominate/nitrate the ring, but I'm getting tars or C6 substitution."

Root Cause: The amine is too activating. If you use standard conditions (

1

Solution Protocol: To target C4 cleanly, you must modulate the donating power of the amine or control the electrophile.

  • Direct Halogenation (High Risk): Using NBS in DMF at 0°C will favor C4, but selectivity drops as the reaction warms.[1]

  • Protection Strategy (High Reliability): Acetylate the amine first (

    
    ).
    
    • The acetamide (

      
      ) is still an ortho/para director but is bulkier and less activating than free amine.
      
    • The bulk of the acetamide protects C6 (ortho) and C2 (ortho), funneling the electrophile almost exclusively to C4 .

SOP: Regioselective C4-Bromination via Protection

  • Protection: Dissolve 2,5-dibromoaniline in AcOH. Add

    
     (1.1 equiv).[1] Heat to 60°C for 1h. Isolate 2,5-dibromoacetanilide.
    
  • Bromination: Dissolve intermediate in AcOH. Add

    
     (1.05 equiv) dropwise at room temp.[1]
    
    • Result: 2,4,5-tribromoacetanilide precipitates cleanly.[1]

  • Deprotection: Reflux in EtOH/HCl (6M) to recover the free amine.

Visual Logic Pathways

Diagram 1: The Synthesis Decision Matrix

Use this flowchart to determine your synthetic route based on your target regiochemistry.

RegioselectivityStartStart: 2,5-DibromoanilineGoalWhat is your target?Start->GoalC5_TargetFunctionalize C5 (Meta to NH2)Goal->C5_TargetCross-CouplingC2_TargetFunctionalize C2 (Ortho to NH2)Goal->C2_TargetCross-CouplingC4_TargetFunctionalize C4 (Para to NH2)Goal->C4_TargetElectrophile (Br/NO2)Method_C5Protocol: Kinetic ControlPd(dppf)Cl2, 50°C(C5 reacts 50x faster)C5_Target->Method_C5Method_C2_DirectDirect C2 Coupling(DIFFICULT)C2_Target->Method_C2_DirectNot RecommendedMethod_C2_SmartStrategy: Scaffold SwitchUse 2-Bromo-5-Chloroaniline(Cl is inert at C5)C2_Target->Method_C2_SmartRecommendedMethod_C4Protocol: Steric Steering1. Protect (Ac2O)2. Electrophile (EAS)3. DeprotectC4_Target->Method_C4

Caption: Decision tree for selecting the correct synthetic protocol based on the desired position of functionalization.

Diagram 2: Electronic Activation Map

Understanding why C5 and C4 are the active sites.

Electronicscluster_legendReactivity KeyNH2NH2 Group(Strong Donor)RingBenzene RingNH2->RingDonates e- densityC2C2-Br(Ortho)Electron RichDeactivated for PdRing->C2High DensityC5C5-Br(Meta)Electron PoorActivated for PdRing->C5Low DensityC4C4-H(Para)NucleophilicActive for EASRing->C4High DensityKey1Pd-Coupling Preference: C5 >> C2Key2Electrophile Preference: C4 >> C6

Caption: Mechanistic map showing how the amino group deactivates C2 for cross-coupling while activating C4 for electrophilic substitution.

Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig amination to replace the


 group?A:231
  • If you want to remove/change the

    
    : Use the Sandmeyer Reaction . Convert 
    
    
    . Note that the diazonium salt of 2,5-dibromoaniline can be unstable; keep temperatures
    
    
    .[1]

Q: Why does my Suzuki coupling stall at 60% conversion? A: This is common if you are using a bulky ligand at C5. The product (a biaryl amine) can coordinate to the Palladium, poisoning the catalyst.

  • Fix: Increase catalyst loading to 5 mol% or switch to a ligand that resists amine coordination, such as XPhos (though be careful of C2 reactivity with XPhos at high heat).[1]

Q: I see a "de-brominated" side product. What is it? A: This is hydrodebromination. It usually happens at C5.

  • Cause: If the transmetallation step is slow (due to weak boronic acid or low base strength), the Pd(II)-aryl intermediate can undergo

    
    -hydride elimination or abstract a hydride from the solvent (especially in alcohols).[1]
    
  • Fix: Switch solvent to Toluene or Dioxane (non-protic) and ensure your reaction is strictly oxygen-free.[1]

References

  • Site-Selectivity in Oxidative Addition

    • Theory: The position meta to an electron-donating group (EDG) is generally more reactive in Pd-catalyzed oxidative addition due to lower electron density compared to ortho/para positions.[1]

    • Source: L. Xue, et al. "Regioselective Suzuki–Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene."[1] Molecules, 2019 , 24(11), 2173.[1] (Demonstrates C5-preference in analogous thiophene systems). Link

  • Ligand Control in Polyhalogenated Arenes

    • Protocol: Usage of bidentate ligands (dppf)
    • Source: N. C. Bruno, et al. "Buchwald-Hartwig Amination of 2,5-Dichloropyridines."[1] Chemical Science, 2013 , 4, 916-920.[1] (Establishes protocols for differentiating halogens based on steric/electronic environment). Link

  • Electrophilic Aromatic Substitution (EAS)

    • Mechanism:[2][3][4][5][6][7][8] Resonance stabilization of the sigma-complex favors para attack relative to the amine.

    • Source: "Electrophilic Aromatic Substitution: Reactivity and Orientation."[4] Master Organic Chemistry. Link

  • General Reactivity of Haloanilines

    • Source: Beletskaya, I. P., & Cheprakov, A. V.[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev., 2000 , 100(8), 3009–3066.[1] (Comprehensive review covering oxidative addition rates in substituted arenes). Link[1]

Technical Support Guide: Column Chromatography Separation of 2,5-Dibromo-3-(trifluoromethyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the column chromatography separation of 2,5-Dibromo-3-(trifluoromethyl)aniline and its related positional isomers. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and tailored to the specific challenges posed by halogenated and trifluoromethyl-substituted anilines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when developing a separation method for this class of compounds.

Q1: Why is the separation of this compound isomers so challenging?

A1: The primary challenge lies in the subtle differences in physicochemical properties between the positional isomers.[1] Molecules like these often have very similar polarity and solubility profiles, which are the main drivers of separation in normal-phase column chromatography. Furthermore, the presence of the basic aniline (-NH2) group can lead to strong, undesirable interactions with the acidic stationary phase (silica gel), causing issues like peak tailing and potential irreversible adsorption.[2]

Q2: What is the recommended stationary phase for this separation?

A2: Standard silica gel is the most common and cost-effective choice for normal-phase chromatography.[3] However, due to the basicity of the aniline moiety, unmodified silica can be problematic.[2] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic aniline, leading to poor separation efficiency.[2] Therefore, it is highly recommended to either:

  • Use a mobile phase modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent.[2]

  • Use a deactivated stationary phase: Employ neutral or basic alumina, although this may alter the selectivity and require re-optimization of the mobile phase. For most applications, silica gel with a modified mobile phase is the preferred starting point.

Q3: How do I select the optimal mobile phase (eluent)?

A3: The mobile phase is critical for achieving separation and should be developed using Thin-Layer Chromatography (TLC) first.[4] A typical mobile phase for this type of compound is a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[3] The goal is to find a solvent ratio that results in Retention Factor (Rf) values between 0.2 and 0.4 for the target isomers on a TLC plate, with the largest possible difference in Rf (ΔRf) between them.

Q4: What is the precise role of triethylamine (TEA) in the mobile phase?

A4: Triethylamine acts as a competitive base. The lone pair of electrons on the nitrogen of the aniline can form a strong hydrogen bond or have an acid-base interaction with the acidic silanol groups on the silica surface. This causes the analyte to "stick" and elute slowly and asymmetrically (tailing). TEA, being a stronger and less sterically hindered base, preferentially interacts with these active sites, effectively masking them from the analyte.[2] This allows the aniline isomers to travel through the column with fewer of these strong, undesirable interactions, resulting in sharper peaks and improved resolution.

Section 2: Recommended Experimental Protocol

This protocol provides a step-by-step methodology for the separation. It is designed as a self-validating system, incorporating TLC at critical stages.

Materials & Reagents:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Crude mixture of this compound isomers

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Collection vials or test tubes

  • TLC developing chamber and UV lamp (254 nm)

Step 1: Method Development with Thin-Layer Chromatography (TLC)

  • Prepare Test Eluents: Create a series of mobile phase mixtures with varying ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). To each of these, add 0.5% v/v triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude mixture in a minimal amount of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop and Visualize: Place the TLC plate in a developing chamber containing one of the test eluents. Allow the solvent to run up the plate. Visualize the separated spots under a UV lamp.

  • Select Optimal Eluent: Identify the solvent system that provides the best separation between the isomeric spots (largest ΔRf) and moves the target compound to an Rf of approximately 0.3. This will be your starting mobile phase for the column.

Step 2: Column Packing (Wet Slurry Method)

  • Prepare the Slurry: In a beaker, mix silica gel with your chosen initial, low-polarity mobile phase (e.g., Hexane/EtOAc 98:2 + 0.5% TEA) to form a consistent slurry.[5]

  • Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the column to ensure even packing and remove air bubbles. Add more slurry as needed until the desired column height is reached.

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed silica gel to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.[6]

Step 3: Sample Loading (Dry Loading Recommended)

  • Adsorb Sample onto Silica: Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Add a small layer of sand on top to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the column. Start with the low-polarity solvent system determined from your TLC analysis.

  • Apply Pressure: Use gentle air pressure to maintain a steady flow rate.

  • Collect Fractions: Begin collecting small, equally sized fractions in numbered vials as soon as the solvent starts to elute from the column.

  • Gradient Elution (Optional): If the isomers are well-separated but eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to speed up the elution of the more retained compounds.

Step 5: Analysis of Collected Fractions

  • Monitor by TLC: Spot every few fractions onto a TLC plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Develop the TLC plate in the optimized mobile phase. Identify the fractions that contain only the single, pure desired isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 3: Visualization of the Separation Workflow

The following diagram illustrates the logical flow of the column chromatography process.

G cluster_prep Phase 1: Method Development & Preparation cluster_run Phase 2: Separation & Analysis TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Wet Slurry Method) TLC->Pack Determines Starting Eluent Load Dry Load Sample Pack->Load Elute Elute Column & Collect Fractions Load->Elute Analyze Analyze Fractions (by TLC) Elute->Analyze Systematic Monitoring Combine Combine Pure Fractions & Concentrate Analyze->Combine Identifies Target Result Purified Isomer Combine->Result Yields

Caption: Workflow for Isomer Separation by Column Chromatography.

Section 4: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

ProblemProbable Cause(s)Recommended Solution(s)
My compound is streaking/tailing on both the TLC plate and the column. 1. Acid-Base Interaction: The basic aniline group is strongly interacting with acidic silanol sites on the silica.[2]2. Sample Overload: Too much sample was loaded for the amount of stationary phase.1. Add a Modifier: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase to neutralize the active sites on the silica.[2]2. Reduce Load: Use a larger column or load less material. Ensure the sample is fully dissolved before loading.
My isomers are not separating and are eluting together (co-elution). 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to travel quickly with the solvent front without sufficient interaction with the stationary phase.[6]2. Insufficient Column Length: The column is too short to allow for effective separation of compounds with similar Rf values.1. Decrease Polarity: Reduce the proportion of the polar solvent (e.g., switch from 90:10 Hexane:EtOAc to 95:5). Re-verify with TLC.2. Use a Longer Column: A longer stationary phase path increases the opportunity for differential migration.
My compound will not elute from the column. 1. Mobile Phase is Not Polar Enough: The eluent is too weak to desorb the compound from the stationary phase.2. Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel.[6]1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).2. Test Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot (decomposition product) appears at the baseline.[6] If unstable, consider using a different stationary phase like alumina.
My compound is eluting immediately with the solvent front. 1. Mobile Phase is Too Polar: The eluent is too strong, preventing any interaction with the stationary phase.[6]2. Column Channeling: The column was packed improperly, creating channels that allow the solvent and sample to run through without proper separation.1. Decrease Polarity: Use a significantly less polar mobile phase (e.g., increase the hexane content).2. Repack the Column: Ensure the column is packed evenly without any cracks or air bubbles. The wet slurry method helps prevent this.[5]
The column flow rate is extremely slow or has stopped. 1. Fine Particles Clogging Frit: Very fine silica particles may have clogged the bottom frit of the column.2. Sample Precipitation: The sample may have precipitated at the top of the column upon loading, creating a blockage.1. Apply Gentle Pressure: Use a bellows or regulated air line to apply gentle positive pressure.2. Check Solubility: Ensure your sample is fully soluble in the mobile phase. If it precipitates, you may need to pre-purify or use a different loading technique.
My separation results are inconsistent between runs. 1. Stationary Phase Activity Varies: The activity of silica gel can change depending on its water content. Plates or bulk silica left open to the air can become deactivated.2. Inconsistent Mobile Phase: Small variations in mobile phase composition can lead to different results.1. Standardize Stationary Phase: Keep silica gel containers tightly sealed. If necessary, activate the silica by heating before use.2. Prepare Fresh Mobile Phase: Always prepare fresh eluent for each run and measure components accurately.

Section 5: Solvent Properties Reference Table

This table summarizes the properties of common solvents used in this separation.

SolventFormulaPolarity IndexBoiling Point (°C)Safety Notes
n-HexaneC₆H₁₄0.169Highly flammable, neurotoxin. Use in a well-ventilated hood.
Ethyl AcetateC₄H₈O₂4.477Flammable, irritant. Avoid inhaling vapors.
DichloromethaneCH₂Cl₂3.140Volatile, suspected carcinogen. Use only in a chemical fume hood.
Triethylamine (TEA)(C₂H₅)₃N1.990Flammable, corrosive, strong odor. Handle with care.

References

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • extraktLAB. (2025, July 15). Mobile Phase vs Stationary Phase. Retrieved from [Link]

  • Separation Science. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Retrieved from [Link]

  • American Chemical Society. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Interpretation of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 2,5-Dibromo-3-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline derivative of interest in medicinal chemistry and materials science.

While a direct experimental spectrum for this specific molecule is not widely published, this guide provides a detailed prediction based on established principles of NMR spectroscopy and comparative data from analogous structures. By understanding the interplay of substituent effects on the aromatic ring, researchers can confidently predict, interpret, and validate the structure of this and similar complex molecules.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to display signals for the two non-equivalent protons on the benzene ring. The amino (-NH₂) protons will also give rise to a characteristic signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.5 - 7.8Doublet (d)~2-3 (meta coupling)
H-6~7.2 - 7.5Doublet (d)~2-3 (meta coupling)
-NH₂~4.0 - 5.5Broad singlet (br s)-

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

In-Depth Spectral Interpretation: The "Why" Behind the Peaks

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each proton, which is modulated by the various substituents on the aniline ring.

The Influence of Substituents on Chemical Shifts

The chemical shift of a proton is highly sensitive to the electron density around it. Electron-donating groups (EDGs) increase the electron density, "shielding" the proton and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, "deshielding" the proton and shifting its signal to a higher chemical shift (downfield).[1][2]

In this compound, we have a powerful interplay of these effects:

  • Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions.[3] This would tend to shift the signals of the ring protons upfield.

  • Bromine (-Br): Bromine is an electronegative atom and thus an electron-withdrawing group through induction. It also possesses lone pairs that can be donated into the ring via resonance, but for halogens, the inductive effect is generally dominant.[4]

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect) and hyperconjugation.[5]

The net effect of these substituents determines the final chemical shifts of H-4 and H-6. The strong electron-withdrawing nature of the two bromine atoms and the trifluoromethyl group is expected to deshield the aromatic protons, moving their signals downfield from the typical values for aniline.

Comparative Analysis with Simpler Analogs

To refine our prediction, we can compare it with the experimental data of simpler, related molecules:

  • Aniline: The aromatic protons of aniline appear at approximately δ 6.7-7.2 ppm. The electron-donating amino group shields these protons relative to benzene (δ 7.3 ppm).[6]

  • Bromoanilines: In bromoanilines, the protons are generally shifted downfield compared to aniline due to the electron-withdrawing nature of bromine. For instance, in 4-bromoaniline, the aromatic protons appear around δ 6.6-7.3 ppm.[7][8] In 3-bromoaniline, the signals are in the range of δ 6.6-7.1 ppm.[6][9]

  • Trifluoromethyl-substituted Aromatics: The presence of a -CF₃ group significantly deshields aromatic protons. For example, the aromatic protons of trifluoromethylbenzene are found at δ ~7.5 ppm.

Considering these trends, the protons in this compound are expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the three substituents, placing them in the predicted downfield region of the spectrum.

Multiplicity and Coupling Constants

The splitting pattern, or multiplicity, of a signal arises from the interaction of a proton with its neighboring protons. In this compound, the two aromatic protons, H-4 and H-6, are separated by three bonds from each other (a meta relationship). This will lead to a small coupling interaction, resulting in each signal appearing as a doublet. The typical magnitude for meta-coupling (³J) in benzene derivatives is around 2-3 Hz.

The amino (-NH₂) protons typically appear as a broad singlet.[10] This is due to several factors, including quadrupole broadening from the nitrogen atom and rapid chemical exchange with other acidic protons (like trace water) in the solvent. This exchange process often decouples the NH₂ protons from the aromatic protons, so no splitting is observed between them.

Distinguishing from Isomers: The Power of NMR in Structural Verification

¹H NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, a hypothetical isomer such as 3,5-Dibromo-2-(trifluoromethyl)aniline would be expected to show a different ¹H NMR spectrum. In this isomer, the two aromatic protons would be chemically equivalent, giving rise to a single singlet in the aromatic region, a stark contrast to the two doublets predicted for this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for a compound like this compound, the following protocol can be employed.

Sample Preparation
  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)

    • NMR tube (5 mm)

    • Vial, Pasteur pipette, and filter plug (e.g., glass wool)

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

    • Filter the solution through a Pasteur pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Instrument Parameters (300-500 MHz Spectrometer)
  • Experiment: Standard 1D proton experiment.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 15 ppm, centered around 7 ppm.

Data Processing
  • Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Steps:

    • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction for accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

    • Integration: Integrate all signals to determine the relative number of protons.

Visualizations

workflow cluster_workflow ¹H NMR Spectral Interpretation Workflow A Predict Spectrum from Structure (Substituent Effects) B Acquire Experimental Spectrum A->B Guides Experiment E Compare with Prediction and Analogs A->E Provides Theoretical Basis C Process Raw Data (FT, Phasing, Baseline Correction) B->C D Analyze Spectrum (Chemical Shift, Multiplicity, Integration) C->D D->E F Structural Confirmation or Revision E->F

Caption: A generalized workflow for ¹H NMR spectral interpretation.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
  • Brainly.com. (2023, June 12). Allocate the signals in the ^1H NMR spectrum of p-bromoaniline.
  • ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and....
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromoaniline(615-36-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supplementary Data.
  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). N-METHYLANILINIUM TRIFLUOROACETATE(29885-95-8) 1H NMR spectrum.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum.
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
  • ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline(694499-26-8) 1 H NMR.
  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Wikipedia. (n.d.). Hammett equation.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • UT Austin Chemistry & Biochemistry. (n.d.). Unit 4: Free Energy Relationships.
  • PMC. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Sigma-Aldrich. (n.d.). 2,6-dibromo-3,5-bis(trifluoromethyl)aniline.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4.
  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

Sources

IR spectroscopy characteristic bands for 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Characterization of 2,5-Dibromo-3-(trifluoromethyl)aniline

Executive Summary & Strategic Context

This compound represents a highly specialized fluorinated scaffold, primarily utilized as an intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (


) group and the heavy, polarizable bromine atoms on the aniline core.

This guide provides a comparative spectroscopic analysis, benchmarking the target molecule against its parent scaffold, 3-(Trifluoromethyl)aniline , and its halogenated analog, 2,5-Dibromoaniline .[1] By analyzing the substituent effects (electronic and steric), this document establishes a robust framework for structural validation using Infrared (IR) Spectroscopy.

Structural Analysis & Substituent Effects

To accurately interpret the IR spectrum of the target, one must deconstruct the molecule into its constituent electronic environments.

  • The Core: Aniline (

    
    ).[1]
    
  • The Perturbation (Electronic): The

    
     group at position 3 is a strong 
    
    
    
    -electron withdrawer (Inductive effect:
    
    
    ), significantly deactivating the ring and shifting absorption frequencies.
  • The Perturbation (Steric/Mass): Bromine atoms at positions 2 and 5 introduce significant mass (damping ring vibrations) and steric crowding near the amine group (ortho-effect at C2).

Comparative Structural Models
Feature Reference A: 3-(Trifluoromethyl)aniline Reference B: 2,5-Dibromoaniline Target: this compound
Electronic State Electron Deficient (due to

)
Electron Deficient (due to Br)Highly Electron Deficient (Synergistic

effects)
Steric Environment Open ortho-positionsSteric crowding at C2High Steric Crowding (C2-Br / C3-

)
Symmetry

(approximate)

(approximate)

(Asymmetric)

Characteristic IR Bands: A Comparative Analysis

The following table synthesizes experimental data from reference standards and derives the characteristic bands for the target molecule based on established substituent effects (Hammett correlations and mass effects).

Table 1: Comparative IR Spectral Assignments (


) 
Functional GroupMode of VibrationRef A: 3-

-Aniline
(Exp.)[1]
Ref B: 2,5-Dibromoaniline (Exp.)Target: 2,5-DiBr-3-

-Aniline
(Characteristic Range)
Mechanistic Insight
Primary Amine (

)
Asymmetric Stretch (

)
3410 - 3390 (m)~34003420 - 3380 The ortho-Br (pos 2) may cause weak intramolecular interaction or steric inhibition, potentially sharpening the band.[1]
Primary Amine (

)
Symmetric Stretch (

)
3330 - 3310 (m)~33003340 - 3300 Generally 80-100

lower than

.[1]
Aromatic C-H Stretching (

)
3080 - 3030 (w)3070 - 30203100 - 3050 Weak due to heavy substitution (only 2 Ar-H remain).[1]
Aromatic Ring Skeletal Vibrations (

)
1620, 1590 (s)1580, 14601610 - 1570 Ring breathing modes are suppressed by heavy Br atoms but enhanced in polarity by

.[1]
Amine (

)
Scissoring (

)
1630 - 1610 (m)~16201640 - 1615 Often overlaps with ring stretches; may shift higher due to electron withdrawal from the ring.[1]
Trifluoromethyl (

)
C-F Stretching (

)
1330 - 1110 (vs) Absent1340 - 1100 (vs) Diagnostic Marker. Broad, very intense multiplet.[1] The "Fluorous Effect" dominates this region.
Carbon-Bromine (

)
Stretching (

)
Absent600 - 500 (s)650 - 550 Critical for ID. Heavy atom stretch.[1] Often requires KBr/CsI to visualize (ATR cutoff risk).[1]
Ring Substitution Out-of-Plane Bending (

)
800 - 680860 - 800880 - 820 Indicative of isolated H or 1,2,3,5-substitution pattern.[1]

(Key: vs = very strong, s = strong, m = medium, w = weak)

Detailed Interpretation & Causality

The "Fluorous Effect" (1350 – 1100 )

The most dominant feature in the spectrum of the target molecule will be the C-F stretching vibrations. Unlike simple alkyl halides, the


 group attached to an aromatic ring couples strongly with ring vibrations.
  • Observation: Expect a massive, broad, and complex set of bands between 1350 and 1100

    
    .[1]
    
  • Causality: The high polarity of the C-F bond creates a large change in dipole moment during vibration, leading to intense absorption. This region will likely obscure weaker C-N or C-C stretches.[1]

The Heavy Atom Impact (Fingerprint Region < 700 )

The presence of two bromine atoms introduces a "mass effect."

  • Observation: Significant bands appearing below 700

    
    .[1]
    
  • Causality: Hooke’s Law (

    
    ) dictates that as the reduced mass (
    
    
    
    ) increases (Carbon + Bromine), the frequency decreases.
  • Critical Note: Standard Diamond/ZnSe ATR crystals often have a spectral cutoff around 525-600

    
    .[1] You may miss the C-Br stretch entirely using standard ATR. 
    

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is recommended. This workflow prioritizes the detection of low-frequency halogen bands.[1]

Method Selection: KBr vs. ATR
  • Recommendation: Transmission Mode (KBr Pellet) is superior for this specific molecule due to the critical nature of the low-frequency C-Br bands (650-500

    
    ).[1]
    
  • Alternative: If using ATR, ensure the crystal is Germanium (Ge) or extended-range Diamond to view below 600

    
    .[1]
    
Step-by-Step Workflow
  • Sample Preparation (KBr Pellet):

    • Mix 1-2 mg of target sample with ~200 mg of spectroscopic grade KBr (dried).[1]

    • Grind to a fine powder (particle size < 2

      
       to avoid scattering/Christiansen effect).[1]
      
    • Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Instrument Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res).
    • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 400

      
      .[1]
      
  • Background Correction:

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) immediately prior to analysis to remove atmospheric

      
       and 
      
      
      
      contributions.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for characterizing this molecule.

Diagram 1: Spectral Interpretation Workflow

Spectral_Interpretation Start Start: Acquire Spectrum Check_NH2 1. Check 3300-3500 cm-1 (Doublet = Primary Amine) Start->Check_NH2 Check_CF3 2. Check 1100-1350 cm-1 (Strong Broad Band = CF3) Check_NH2->Check_CF3 Present Check_Fingerprint 3. Check < 700 cm-1 (Low Freq Bands = C-Br) Check_CF3->Check_Fingerprint Present Validation 4. Check 1500-1600 cm-1 (Aromatic Skeletal Modes) Check_Fingerprint->Validation Decision Identity Confirmed? Validation->Decision Pass PASS: 2,5-DiBr-3-CF3-Aniline Decision->Pass All Bands Match Fail FAIL: Re-evaluate / Check Precursors Decision->Fail Missing Bands

Caption: Logical flow for validating the identity of this compound using IR markers.

Diagram 2: Sample Preparation Decision Matrix

Sample_Prep Sample Solid Sample (2,5-DiBr-3-CF3-Aniline) Goal Goal: Detect C-Br Stretch (< 600 cm-1) Sample->Goal Method_ATR Method: Standard ATR (ZnSe/Diamond) Goal->Method_ATR Method_KBr Method: KBr Pellet (Transmission) Goal->Method_KBr Result_ATR Risk: Spectral Cutoff (Data Loss) Method_ATR->Result_ATR Result_KBr Success: Full Range (4000-400 cm-1) Method_KBr->Result_KBr

Caption: Decision matrix highlighting the necessity of KBr pellets for detecting low-frequency halogen bands.

References

  • NIST Mass Spectrometry Data Center. "3-(Trifluoromethyl)aniline IR Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Hammett substituent effects and halogenated aromatics).

  • Varsanyi, G. (1969).[1] Vibrational Spectra of Benzene Derivatives. Academic Press.[1] (Source for detailed assignment of 1,2,3,5-tetrasubstituted benzene ring modes).

  • PubChem. "2,5-Dibromoaniline Compound Summary." National Center for Biotechnology Information. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Brominated Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated trifluoromethyl anilines serve as critical pharmacophores in drug discovery, often functioning as bioisosteres for lipophilic metabolic blockers. Their analysis presents a unique challenge: balancing the detection of the electron-deficient aromatic ring with the specific isotopic signatures of bromine and the fragmentation stability of the trifluoromethyl group.

This guide moves beyond basic spectral interpretation. It synthesizes the mechanistic behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for structural elucidation and metabolite identification. We compare these patterns against chlorinated analogs to establish definitive identification criteria.

Structural & Isotopic Logic

Before interpreting spectra, one must internalize the three "pillars" that define the mass spectral behavior of these molecules:

  • The Bromine Signature (Isotopes): unlike fluorine (monoisotopic 19F) or iodine, bromine exists as

    
    Br and 
    
    
    
    Br in a near 1:1 ratio (50.69% vs 49.31%). This creates a "twin peak" molecular ion (
    
    
    and
    
    
    ) of equal intensity, a definitive diagnostic flag.
  • The Trifluoromethyl Anchor (

    
    ):  The C-F bond is one of the strongest in organic chemistry (
    
    
    
    ). However, under high-energy EI (70 eV), the
    
    
    group often cleaves as a radical, or eliminates difluorocarbene (
    
    
    ) via rearrangement.
  • The Aniline Nitrogen: The lone pair on the nitrogen directs fragmentation. In EI, it stabilizes the radical cation; in ESI, it acts as the primary site for protonation (

    
    ).
    
Comparative Isotope Abundance Table
HalogenIsotope AIsotope BRatio (A:B)Visual Pattern
Bromine

Br (50.7%)

Br (49.3%)
1 : 1 Twin peaks of equal height
Chlorine

Cl (75.8%)

Cl (24.2%)
3 : 1 Primary peak 3x higher than M+2
Fluorine

F (100%)
-N/A Single peak (no M+2 contribution)

Instrumentation & Ionization Comparison

Selecting the right ionization source is the first decision in the workflow.

Decision Matrix: EI vs. ESI
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS)
Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion

(Radical Cation)

or

Fragmentation Extensive (Fingerprint)Minimal (Requires MS/MS)
Best For Structural elucidation, impurity profilingQuantitation, biological matrices (metabolites)
Limit Sample must be volatile/thermally stableSubject to matrix effects/ion suppression
Diagram 1: Ionization Source Selection Workflow

IonizationSelection cluster_EI EI Outcome cluster_ESI ESI Outcome Start Start: Analyte Characterization VolatilityCheck Is the compound volatile & thermally stable? Start->VolatilityCheck MatrixCheck Is the sample in a biological matrix? VolatilityCheck->MatrixCheck Yes LCMS Select LC-MS/MS (ESI) (Quantitation/Metabolites) VolatilityCheck->LCMS No (Degrades) GCMS Select GC-MS (EI) (Structural Fingerprinting) MatrixCheck->GCMS No (Synthesis Powder) MatrixCheck->LCMS Yes (Plasma/Urine) Frag Rich Fragmentation (M-Br, M-CF3, M-HCN) GCMS->Frag MolIon Intact Molecular Ion [M+H]+ or [M-H]- LCMS->MolIon

Caption: Decision tree for selecting ionization techniques based on analyte stability and matrix complexity.

Fragmentation Pathways (Mechanistic Deep Dive)

This section details the specific bond cleavages observed in Electron Ionization (EI) , which provides the most structural information.

Primary Fragmentation Channels

The molecular ion (


) of a brominated trifluoromethyl aniline is robust due to the aromatic ring, but three competing pathways degrade it:
  • 
    -Cleavage / Loss of Bromine (
    
    
    
    ):
    • The C-Br bond is the weakest link. Homolytic cleavage yields the cationic phenyl radical.

    • Observation: A large doublet disappears, replaced by a singlet ion (mass

      
      ).
      
    • Note: The resulting cation is often stabilized by the amino group's resonance.

  • Loss of Trifluoromethyl Radical (

    
    ): 
    
    • Cleavage of the

      
       bond releases a 
      
      
      
      radical.
    • Observation: A peak at

      
      .[1] This is diagnostic for the 
      
      
      
      group.
  • Loss of HCN (

    
    ): 
    
    • Characteristic of anilines.[2][3][4] The amino group and the adjacent ring carbon are eliminated as neutral hydrogen cyanide.

    • Observation: A shift of -27 Da from the parent or fragment ion.

  • Ortho Effects (Isomer Specific):

    • If the

      
       and 
      
      
      
      groups are ortho (1,2-position), a specific "ortho effect" can occur. This often involves hydrogen transfer from the amine to the fluorine, followed by the loss of HF (20 Da) .
    • Reference: Ortho-effects are well-documented in substituted anilines, facilitating isomer differentiation [1].

Diagram 2: EI Fragmentation Mechanism

Fragmentation M Molecular Ion (M+) [Br-Ph(NH2)-CF3]+. (Doublet 1:1) M_Br [M - Br]+ (Singlet) Loss of Radical Br M->M_Br - Br (79/81) M_CF3 [M - CF3]+ (Doublet 1:1) Loss of Radical CF3 (69 Da) M->M_CF3 - CF3 (69) M_HCN [M - HCN]+. (Doublet 1:1) Aniline Characteristic M->M_HCN - HCN (27) M_HF [M - HF]+. (Ortho Isomer Only) Loss of 20 Da M->M_HF - HF (20) (Ortho only) PhenylCation Phenyl Cation [Ph-CF3]+ M_Br->PhenylCation - HCN

Caption: Primary EI fragmentation pathways. Solid lines indicate major pathways; dashed lines indicate isomer-dependent pathways.

Experimental Protocols

To ensure reproducibility, follow these validated protocols.

Protocol A: GC-MS for Structural Confirmation

Best for: Purity checks, synthetic intermediate verification.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Dichloromethane .

    • Dilute 1:100 to reach approx. 10 µg/mL.

  • GC Parameters:

    • Column: DB-5ms (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Split mode (20:1), 250°C.

    • Oven Program: 50°C (hold 1 min)

      
       20°C/min to 300°C (hold 3 min).
      
  • MS Parameters:

    • Source: EI at 70 eV.[5][6][7]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–500.

  • Data Analysis:

    • Check for the 1:1 doublet at the expected molecular weight.

    • Verify the presence of m/z 69 (

      
      ) or loss of 69.[1]
      
Protocol B: LC-MS/MS for Metabolite/Trace Analysis

Best for: Biological samples, polar metabolites.

  • Sample Preparation:

    • Precipitate plasma proteins with Acetonitrile (1:3 v/v). Centrifuge at 10,000g for 5 min.

    • Inject supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI):

    • Mode: Positive (

      
      ) is generally preferred for anilines; Negative (
      
      
      
      ) if the
      
      
      and Br make the ring sufficiently acidic.
    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramp 10–40 eV for MS/MS fragmentation.

Comparison with Alternatives

Brominated vs. Chlorinated Analogs

In drug development, switching a Bromine for a Chlorine is a common tactic to alter metabolic stability (blocking P450 sites).

ParameterBrominated AnilineChlorinated AnilineImpact on Analysis
Isotope Pattern 1:1 (

)
3:1 (

)
Br is easier to spot in complex background noise due to the unique "twin tower" pattern.
Bond Strength C-Br (~66 kcal/mol)C-Cl (~81 kcal/mol)Br fragments more easily. You will see higher abundance of

ions for Br than Cl.
Mass Defect Negative (High mass)NegativeBr has a significant mass defect useful for high-res filtering.
Analytical Alternatives: NMR vs. MS

While MS is superior for sensitivity, 19F-NMR is a powerful alternative for these specific compounds.

  • MS: Nanogram sensitivity, destructive, gives formula and fragments.

  • 19F-NMR: Milligram requirement, non-destructive, highly specific for the

    
     environment (chemical shift changes based on ortho/meta/para position).
    
  • Recommendation: Use 19F-NMR for initial isomer confirmation during synthesis, and LC-MS for biological tracking [2].

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Substituted Anilines." NIST Chemistry WebBook.[8] Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

  • ResearchGate. "Mass Spectrometry and Gas‐Phase Chemistry of Anilines."[3] Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 2,5-Dibromo-3-(trifluoromethyl)aniline: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory approval. The introduction of multiple halogen atoms and a trifluoromethyl group, as seen in 2,5-Dibromo-3-(trifluoromethyl)aniline, presents unique analytical challenges. This guide provides an in-depth comparison of single-crystal X-ray crystallography (SCXRD), the definitive method for structural elucidation, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind experimental choices and present a self-validating system for structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and the absolute configuration of a molecule can be determined unambiguously.[2][3] Unlike spectroscopic methods that provide indirect structural information, SCXRD offers direct visualization of the molecular architecture, making it the ultimate arbiter in structural validation.[4]

Hypothetical Workflow for SCXRD Validation of this compound

Given the absence of a publicly available crystal structure for the title compound in databases like the Cambridge Structural Database (CSD)[5][6][7][8][9], this section outlines the comprehensive, field-proven protocol that would be employed for its structural determination.

scxrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound dissolve Dissolve in Minimal Solvent start->dissolve Select appropriate solvent induce Induce Supersaturation dissolve->induce e.g., Slow Evaporation, Vapor Diffusion growth Slow Crystal Growth induce->growth Weeks to months harvest Harvest & Mount Crystal growth->harvest Under microscope diffractometer Mount on Diffractometer harvest->diffractometer xray Irradiate with Monochromatic X-rays diffractometer->xray rotate Rotate Crystal xray->rotate collect Collect Diffraction Pattern rotate->collect Measure intensities of reflections process Process Data (Indexing, Integration) collect->process phase Solve Phase Problem process->phase e.g., Direct Methods model Build Initial Atomic Model phase->model Fit atoms to electron density map refine Refine Model Against Data model->refine Minimize R-factor validate Validate Final Structure refine->validate cif Generate CIF Report validate->cif nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis sample Dissolve ~10-20 mg in Deuterated Solvent tube Transfer to 5mm NMR Tube sample->tube spectrometer Insert into NMR Spectrometer tube->spectrometer acquire Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) spectrometer->acquire acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire->acquire2D For complex structures process Process FID (Fourier Transform) acquire->process assign Assign Peaks process->assign interpret Interpret Spectra (Connectivity, Structure) assign->interpret ms_workflow cluster_prep Sample Introduction cluster_data Ionization & Analysis cluster_analysis Data Interpretation sample Dissolve Sample inject Inject into MS (e.g., via GC or LC) sample->inject ionize Ionize Sample (e.g., EI, ESI) inject->ionize fragment Fragment Molecular Ion ionize->fragment analyze Separate Ions by m/z fragment->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion Peak spectrum->identify interpret Analyze Fragmentation Pattern identify->interpret

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The compound 2,5-Dibromo-3-(trifluoromethyl)aniline, a substituted aniline, represents a class of molecules often utilized as building blocks in the synthesis of complex pharmaceutical agents. Its utility is predicated on its defined structure and purity. Elemental analysis serves as a fundamental, quantitative tool to verify the empirical formula of a synthesized compound, providing a critical checkpoint for identity and purity. An incorrect elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for downstream applications, including biological activity and safety profiling.

This guide provides a comparative analysis of the established standards and methodologies for the elemental analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance, offering researchers the insights needed to select the most appropriate method for their analytical needs.

Theoretical Elemental Composition: The Gold Standard

Before any analysis, we must establish the theoretical elemental composition based on the compound's molecular formula, C₇H₃Br₂F₃N . This theoretical value is the benchmark against which all experimental results are measured.

  • Molecular Weight: 317.91 g/mol

  • Elemental Composition:

    • Carbon (C): 26.45%

    • Hydrogen (H): 0.95%

    • Nitrogen (N): 4.41%

    • Bromine (Br): 50.27%

    • Fluorine (F): 17.93%

Any validated analytical method should yield results that are in close agreement with these values, typically within a ±0.4% absolute deviation for C, H, and N.

Core Elemental Analysis: Combustion for Carbon, Hydrogen, and Nitrogen (CHN)

The most common method for determining the mass fractions of carbon, hydrogen, and nitrogen is combustion analysis.[1][2] This technique, refined from the Dumas method, involves the complete, high-temperature combustion of the sample in a pure oxygen environment.[2][3]

Principle of CHN Analysis

The sample is precisely weighed and then combusted at temperatures exceeding 900°C. This process converts the elements into simple, stable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂)

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the original elemental percentages.

Causality in Experimental Design: The Challenge of Halogens

The presence of bromine and fluorine in this compound necessitates specific modifications to the standard CHN analysis workflow. Halogens are highly reactive and can form acidic gases (e.g., HBr, HF) and other products that interfere with the detection of CO₂, H₂O, and N₂. To ensure trustworthiness, the analytical system must incorporate a self-validating mechanism to trap these interfering species. Modern elemental analyzers are designed with specialized scrubbing reagents in the combustion tube to mitigate this interference.[5] For instance, silver tungstate and silver vanadate are commonly used to effectively capture halogens, preventing them from reaching the detector and ensuring the analytical results remain accurate.[5]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for establishing the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The instrument software records the detector signals and calculates the percentage of C, H, and N based on the calibration.

Comparative Guide to Halogen (Br, F) Determination

While CHN analysis is standardized, determining the halogen content requires different approaches. Below, we compare the most effective modern techniques.

Method 1: Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful and highly sensitive technique for the simultaneous determination of multiple halogens.[6][7] It is the preferred method for samples where a comprehensive halogen profile is required.

The CIC process involves two main stages. First, the sample undergoes combustion in an oxygen-rich atmosphere, which converts the covalently bound bromine and fluorine into hydrogen bromide (HBr) and hydrogen fluoride (HF).[6] These gases are then trapped in an aqueous absorbing solution, converting them into bromide (Br⁻) and fluoride (F⁻) ions. In the second stage, this solution is injected into an ion chromatograph (IC). The ions are separated on an ion-exchange column and quantified using a conductivity detector.[8][9][10]

CIC_Workflow cluster_combustion Combustion Stage cluster_absorption Absorption cluster_ic IC Analysis Stage Sample 1. Weigh Sample Combustion 2. High-Temp Combustion (>900°C in O2) Sample->Combustion Gas_Products Gas Products (HBr, HF, CO2, etc.) Combustion->Gas_Products Absorption 3. Trap in Absorbing Solution Gas_Products->Absorption Ionic_Solution Ionic Solution (Br⁻, F⁻) Absorption->Ionic_Solution Injection 4. Inject into IC Ionic_Solution->Injection Separation 5. Ion-Exchange Separation Injection->Separation Detection 6. Conductivity Detection Separation->Detection Results 7. Quantify Br & F Detection->Results

Caption: Workflow for Halogen Analysis by Combustion Ion Chromatography (CIC).

  • Sample Preparation: Weigh 1-5 mg of the sample into a combustible boat.

  • Combustion: Place the boat in the CIC furnace. Initiate the automated combustion and absorption sequence. An aqueous solution, sometimes containing hydrogen peroxide to ensure complete oxidation, is used as the absorbent.[7]

  • IC Analysis: The resulting ionic solution is automatically transferred to the ion chromatograph.

  • Separation & Detection: A standard IC method for halide analysis is used. The system is calibrated with certified bromide and fluoride ion standards.

  • Quantification: The software integrates the peaks corresponding to Br⁻ and F⁻ and calculates their concentrations, which are then converted back to the mass percentage in the original solid sample.

Method 2: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorine-containing compounds, ¹⁹F NMR is an exceptionally specific and quantitative technique.[11][12] Fluorine has only one naturally occurring isotope, ¹⁹F, which has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[12]

Quantitative ¹⁹F NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a fluorine-containing internal standard to a precisely weighed sample, the fluorine content of the sample can be determined by comparing the integral of the sample's ¹⁹F signal to that of the standard.

  • Standard Preparation: Prepare a stock solution of a certified fluorine internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Internal Standard Addition: Add a precise volume of the internal standard stock solution to the NMR tube.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay is sufficient for full relaxation of all fluorine nuclei (typically 5 times the longest T₁).

  • Data Processing: Integrate the signals corresponding to the trifluoromethyl group of the analyte and the signal of the internal standard.

  • Calculation: Calculate the fluorine content using the ratio of the integrals, the known amount of the internal standard, and the sample weight.

Method 3: X-ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique that can be used for the elemental analysis of bromine. While generally less sensitive than CIC for trace analysis, it is a rapid and simple method for bulk composition.

The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays with energies characteristic of the bromine atom. The intensity of these emitted X-rays is proportional to the concentration of bromine in the sample.[13]

Data Summary and Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for simultaneous multi-element detection, structural confirmation, or speed.

Parameter CHN Analysis Combustion Ion Chromatography (CIC) ¹⁹F NMR Spectroscopy X-ray Fluorescence (XRF)
Elements Detected C, H, NF, Br (simultaneously)FBr
Typical Accuracy ± 0.4% (absolute)± 5-10% (relative)± 2-5% (relative)± 5-10% (relative)
Principle Combustion & TCD Detection[4]Combustion & Ion Separation[7]Nuclear Magnetic Resonance[12]X-ray Emission
Key Advantage High accuracy standard methodSimultaneous multi-halogen detectionHigh specificity, structural infoNon-destructive, rapid
Key Consideration Requires halogen scrubbers[5]Requires specialized equipmentRequires internal standardMatrix effects can be a factor
Sample Size (mg) 1 - 31 - 510 - 20>100

Theoretical vs. Acceptable Experimental Values

Element Theoretical % Acceptable Range (Absolute %)
Carbon (C)26.4526.05 - 26.85
Hydrogen (H)0.950.55 - 1.35
Nitrogen (N)4.414.01 - 4.81
Bromine (Br)50.2747.76 - 52.78 (Technique Dependent)
Fluorine (F)17.9317.03 - 18.83 (Technique Dependent)

Method Validation and Trustworthiness

To ensure the trustworthiness of any analytical data, the chosen method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[14] Key validation parameters include:

  • Accuracy: The closeness of the experimental value to the theoretical value. Assessed using certified reference materials.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] ¹⁹F NMR offers excellent specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Conclusion: An Integrated Analytical Approach

No single technique provides a complete picture of elemental composition. For a compound like this compound, a multi-faceted approach is the most robust strategy. Standard CHN combustion analysis, with appropriate halogen scrubbing, is essential for C, H, and N determination. For the halogens, Combustion Ion Chromatography (CIC) offers a comprehensive and sensitive solution for both bromine and fluorine. As a complementary or orthogonal method, ¹⁹F NMR provides highly specific and accurate quantification of fluorine, while also offering valuable structural confirmation. By understanding the principles and comparative advantages of these techniques, researchers can confidently verify the elemental integrity of their synthesized compounds, ensuring a solid foundation for further drug development activities.

References

  • Measuring Halogen Content with Ion Chromatography. Innovatech Labs. [Link]

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab. [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. Clark, H.S., Analytical Chemistry. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Quantitative determination of fluorine in organic compounds. Elving, P. J., & Ligett, W. B., Industrial & Engineering Chemistry Analytical Edition. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. Yoe, J. H., Salsbury, J. M., & Cole, J. W., Defense Technical Information Center. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. Al-Abachi, M. Q., & Al-Kayatt, T., Talanta. [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

  • Combustion Analysis for Elemental Determination. LECO Corporation. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. Venkateswarlu, P., Journal of Dental Research. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Welch, J. T., & Bida, M., Reports in Organic Chemistry. [Link]

  • Quantitative determination of bromine-labeled organic compounds by XRF. Paradellis, T., & Skouras, O., Journal of Radioanalytical Chemistry. [Link]

  • Bromine test. Wikipedia. [Link]

  • Testing for Carbon-Carbon Double Bonds: The Bromine Water Test. HSCprep. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • 19 F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Validation of Analytical Methods. Lab Manager. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu. [Link]

  • Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds. Almela, C., et al., Journal of Food Composition and Analysis. [Link]

  • 2,5-Dibromoaniline. PubChem. [Link]

  • Halogenated natural products. National Institute of Standards and Technology (NIST). [Link]

  • Elemental Inorganic Standards. Agilent. [Link]

  • 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. European Chemicals Agency (ECHA). [Link]

  • 2-Bromo-3-(trifluoromethyl)aniline. PubChem. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

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Comparative Lipophilicity & Physicochemical Profiling of 3-Trifluoromethyl Aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Lead Optimization

In medicinal chemistry, the strategic introduction of a trifluoromethyl (–CF₃) group is a "privileged" modification used to modulate lipophilicity, metabolic stability, and bioactivity. This guide provides an objective, data-driven comparison of 3-trifluoromethyl aniline (3-aminobenzotrifluoride) against its positional isomers and non-fluorinated controls.

Key Finding: While all trifluoromethyl anilines exhibit enhanced lipophilicity compared to aniline, the 3-isomer (meta) represents a "Goldilocks" zone. It provides a significant lipophilicity boost (


LogP 

+1.2) while maintaining a more balanced electronic profile (pKa ~3.5) compared to the 4-isomer, which suffers from severe electronic deactivation.

Comparative Analysis: Physicochemical Properties

The following data aggregates experimental values to highlight the structural impact of the –CF₃ group position.

Table 1: Physicochemical Landscape of Trifluoromethyl Aniline Analogs
PropertyAniline (Control)3-CF₃-Aniline (Target)4-CF₃-Aniline (Alternative)2-CF₃-Aniline (Alternative)
Structure Phenylaminem-Aminobenzotrifluoridep-Aminobenzotrifluorideo-Aminobenzotrifluoride
CAS No. 62-53-398-16-8 455-14-188-17-5
LogP (Exp.) 0.902.09 1.95~2.20
pKa (Conj. Acid) 4.603.5 - 3.6 2.6 - 2.8~2.6
Density (g/mL) 1.021.29 1.281.28
Electronic Effect NoneInductive (-I)Inductive + Resonance (-I, -R)Inductive + Steric
Expert Insight: The Dipole Paradox

Researchers often expect the 4-isomer to be the most lipophilic due to symmetry. However, experimental data reveals that 3-CF₃-aniline is more lipophilic (LogP 2.09) than 4-CF₃-aniline (LogP 1.95). [1]

  • Mechanism: In the 4-isomer, the electron-donating amine (

    
    ) and electron-withdrawing trifluoromethyl (
    
    
    
    ) are para to each other, creating a strong, unified dipole moment across the molecule. This increased polarity enhances interaction with the aqueous phase, slightly lowering LogP.
  • 3-Isomer Advantage: The meta-substitution breaks this conjugation, resulting in a smaller net dipole and higher lipophilicity, making it superior for penetrating the blood-brain barrier (BBB) or lipid bilayers.

Decision Framework: Selecting the Right Isomer

Do not choose an isomer randomly. Use this logic flow to determine the optimal analog for your scaffold.

IsomerSelection Start Start: Lead Optimization Goal_Lipophilicity Goal: Increase Lipophilicity? Start->Goal_Lipophilicity Goal_Basicity Is Amine Basicity Critical? Goal_Lipophilicity->Goal_Basicity Yes Select_3CF3 Select 3-CF3-Aniline (Balanced LogP/pKa) Goal_Basicity->Select_3CF3 Yes (Need H-Bond Donor) Select_4CF3 Select 4-CF3-Aniline (Max Metabolic Stability) Goal_Basicity->Select_4CF3 No (Need Strong EWG) Select_2CF3 Select 2-CF3-Aniline (Conformational Lock) Goal_Basicity->Select_2CF3 No (Need Steric Block)

Figure 1: Strategic decision tree for selecting trifluoromethyl aniline isomers based on ADME requirements.

Experimental Protocol: HPLC Determination of LogP

While "shake-flask" is the traditional method, it is low-throughput and prone to emulsion errors. The industry standard for comparative lipophilicity is Reverse-Phase HPLC (RP-HPLC) , correlating retention time (


) to LogP.
Methodology: Chromatographic Hydrophobicity Index (CHI)

Objective: Determine the lipophilicity of fluorinated anilines without octanol extraction.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 50 mM Ammonium Phosphate Buffer (pH 7.4) [Critical: Buffering suppresses ionization of the aniline to ensure measurement of neutral species].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: Aniline, Toluene, Acetophenone (compounds with known LogP).

Step-by-Step Workflow:

  • Preparation: Dissolve 3-CF₃-aniline and standards in MeOH:Water (1:1) to a concentration of 0.1 mg/mL.

  • Isocratic Run: Set HPLC to 50% B / 50% A at 1.0 mL/min.

  • Dead Time (

    
    ) Determination:  Inject Uracil (unretained marker) to measure column dead volume.
    
  • Data Acquisition: Measure retention time (

    
    ) for the analyte and standards.
    
  • Calculation:

    
    
    
    
    
    (Where A and B are slope/intercept derived from the calibration curve of standards).

HPLC_Workflow Prep Sample Prep (0.1 mg/mL in MeOH/H2O) Injection HPLC Injection C18 Column Prep->Injection Buffer Buffer Selection pH 7.4 (Suppress Ionization) Buffer->Injection Mobile Phase Detection UV Detection (254 nm) Injection->Detection Calc Calculate k' & LogP Detection->Calc

Figure 2: Workflow for HPLC-based lipophilicity determination.

Application Case: Kinase Inhibitor Design

In the development of Type II kinase inhibitors (e.g., Sorafenib analogs), the "linker" region often utilizes an aniline.

  • Problem: Using unsubstituted aniline results in rapid Phase I metabolism (hydroxylation) and low membrane permeability.

  • Solution: Substituting with 3-CF₃-aniline .

    • Metabolic Block: The

      
       group blocks the meta-position from metabolic attack.
      
    • Permeability: The LogP shift from 0.9 to 2.09 pushes the molecule into the optimal range for oral bioavailability (Rule of 5).

    • Binding: The electron-withdrawing nature lowers the pKa of the NH, making it a better Hydrogen Bond Donor (HBD) to the hinge region or Glu/Asp residues in the active site.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminobenzotrifluoride (CAS 98-16-8).[2][3]Link

  • PubChem. (2025). Compound Summary: 4-(Trifluoromethyl)aniline (CAS 455-14-1).[4] National Library of Medicine. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[5] (Source for substituent constants).

  • Beilstein Journal of Organic Chemistry. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.[6] (Discussion on dipole moments and lipophilicity paradox). Link

  • Journal of Medicinal Chemistry. (2021). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Dibromo-3-(trifluoromethyl)aniline, a halogenated aromatic amine. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, offering a causal explanation for each step to empower you with a deep understanding of the "why" behind the "how."

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds such as 3-(Trifluoromethyl)aniline and other brominated anilines indicate a significant hazard potential.

Key Hazards:

  • Toxicity: Assumed to be very toxic if inhaled and harmful if swallowed or in contact with skin.[1][2] Danger of cumulative effects is possible.[1]

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic organisms, potentially causing long-term adverse effects.[1][3][4]

  • Incompatibility: Amines are chemical bases and can react exothermically with acids. They may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5] Contact with strong oxidizing agents should be avoided.[6]

This information dictates that this compound must be treated as a hazardous waste, requiring specialized disposal procedures.

Immediate Safety and Personal Protective Equipment (PPE)

Given the presumed toxicity, stringent safety protocols are non-negotiable. All handling and preparation for disposal must occur within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1]

Mandatory PPE:

  • Gloves: Impervious gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Chemical splash-resistant safety glasses or goggles are required.[7] A face shield may be appropriate for larger quantities.[7]

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: For situations with a risk of aerosolization or high concentrations, a NIOSH/MSHA approved respirator is necessary.[1][6][8]

In the event of exposure, immediately follow first-aid measures outlined in the SDS for similar compounds, which typically include flushing the affected area with copious amounts of water and seeking immediate medical attention.[1][2]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Protocol:

  • Designated Waste Container: this compound waste must be collected in a designated, compatible, and properly sealed container.[9] The container should be clearly labeled as "Halogenated Organic Waste".[10][11]

  • Chemical Incompatibility: Do not mix this waste with other chemical streams, particularly acids or strong oxidizing agents, to prevent dangerous reactions.[12][13][14]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name, "this compound," and an accurate estimation of the quantity.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1] The storage area should be a designated satellite accumulation area.

Approved Disposal Methodologies: From Laboratory to Final Disposition

Land disposal of halogenated organic compounds is heavily restricted.[15][16] The primary and most effective method for the final disposal of this compound is incineration at a licensed hazardous waste facility.[17]

Why Incineration? Halogenated organic compounds require high-temperature incineration to ensure complete destruction.[18] Inadequate temperatures can lead to the formation of highly toxic byproducts such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).[3][18]

Technical Specifications for Incineration:

  • Temperature: A minimum temperature of 1100°C is often prescribed for the incineration of halogenated residues.[19]

  • Residence Time: A residence time of at least 2 seconds is necessary to ensure complete breakdown of the hazardous compounds.[19][20]

  • Flue Gas Scrubbing: The incineration process for halogenated substances generates hydrogen halides (like hydrogen bromide) and elemental halogens.[19] Therefore, the incineration facility must be equipped with downstream flue gas scrubbers, often a multi-stage system, to neutralize these corrosive and toxic gases before release into the atmosphere.[20][21]

Operational Steps for Disposal:

  • Engage a Licensed Disposal Company: Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams. Contract with a licensed and reputable hazardous waste disposal company.[17][22]

  • Documentation: Complete all necessary waste manifest forms provided by the disposal company. This documentation is a legal requirement and tracks the waste from your facility to its final destination.

  • Packaging for Transport: The sealed and labeled waste container must be prepared for transport according to the disposal company's specifications and Department of Transportation (DOT) regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert, dry material such as sand or vermiculite.[9] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary
ParameterValue/RequirementRationale
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated organic compound and prevents the formation of toxic byproducts.[18][19]
Incineration Temperature ≥ 1100°CNecessary for the effective breakdown of halogenated hazardous compounds.[18][19]
Incineration Residence Time ≥ 2 secondsProvides sufficient time for the complete oxidation of the waste material.[19][20]
Required PPE Impervious gloves, safety goggles, lab coat, potential respiratorProtects against the high toxicity of the compound through inhalation, ingestion, and skin contact.[1][7]
Waste Segregation Designated Halogenated Organic Waste StreamPrevents dangerous chemical reactions with incompatible materials.[10][13]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal Start Generate 2,5-Dibromo-3- (trifluoromethyl)aniline Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Container Use a Labeled, Compatible, and Sealed Container Segregate->Container Store Store in a Designated Satellite Accumulation Area Container->Store DisposalCo Contact Licensed Hazardous Waste Disposal Company Store->DisposalCo Manifest Complete Waste Manifest Documentation DisposalCo->Manifest Incinerate High-Temperature Incineration (≥1100°C, ≥2s) with Flue Gas Scrubbing Manifest->Incinerate End Disposal Complete Incinerate->End

Caption: Disposal Workflow for this compound.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. This proactive approach to chemical waste management is fundamental to sustainable scientific advancement.

References

  • Complex issues with incinerating liquid and gaseous residues - Durr. (2012, May 25).
  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. (2008, October 11).
  • Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion - Google Patents.
  • Perspective on halogenated organic compounds - PMC - NIH. (2023, November 2).
  • Waste incinerators - Toolkit - Stockholm Convention.
  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12).
  • 2-TRIFLUOROMETHYLANILINE - CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - 2,6-Dibromo-4-(trifluoromethyl)aniline. (2025, September 15).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Dibromo-3-methylpyridine. (2025, September 15).
  • 4-Methyl-3-(trifluoromethyl)aniline - AK Scientific, Inc.
  • 42 U.S. Code § 6924 - Standards applicable to owners and operators of hazardous waste treatment, storage, and disposal facilities.
  • WASTE MANAGEMENT - Bucknell University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20).
  • 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.
  • Material Safety Data Sheet - 2,4-Dimethoxy-5-(trifluoromethyl)aniline - Cole-Parmer.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC - NIH. (2009, February 5).
  • Standard Operating Procedure - Bromine - Washington State University.
  • Chemical Incompatibility Chart - Dan The Lab Safety Man.
  • Chemical Incompatibility Table - University of California, Berkeley.
  • Chemical Incompatibility Chart - Princeton EHS.

Sources

Personal protective equipment for handling 2,5-Dibromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Identity: 2,5-Dibromo-3-(trifluoromethyl)aniline Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Acute Toxin (Dermal/Inhalation/Oral), STOT-RE (Blood/Methemoglobinemia).

The "Why" Behind the Protocol: This compound is not merely an irritant; it is a lipophilic aniline derivative . The trifluoromethyl (-CF


) group significantly increases lipid solubility, facilitating rapid dermal absorption, while the aniline moiety acts as a metabolic precursor to phenylhydroxylamine, a potent oxidizer of hemoglobin.

Critical Risk: Methemoglobinemia . Unlike standard acid burns which are immediately painful, aniline exposure can be insidious. Cyanosis (blue skin/lips) may be delayed by hours.[1] Therefore, the PPE strategy below is designed to prevent any permeation, not just mitigate burns.

Part 2: The PPE Firewall (Decision Matrix)

The following matrix dictates protection levels based on the physical state of the reagent. Aniline derivatives permeate standard nitrile gloves rapidly when in solution.

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solvated Handling (Reaction/Work-up)Technical Justification
Hand Protection Double Nitrile (min 0.11 mm each)Silver Shield® (Laminate) under NitrileStandard nitrile has poor breakthrough time (<15 min) for solvated anilines. Laminate is required for organic solvents.
Respiratory Fume Hood (Face Velocity 80-100 fpm)Fume Hood + N95 (if outside hood)Dust inhalation is the fastest route to systemic toxicity.
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldAniline vapors/dust are lacrimators and can cause corneal damage.
Body Defense Lab Coat (Cotton/Poly) + Tyvek SleevesChemical Resistant Apron (Butyl/Neoprene)Prevent accumulation of dust on standard clothing which can transfer to home environments.

Part 3: Operational Protocols (Self-Validating Systems)

A "Self-Validating System" means the workflow forces safety checks before the hazard is encountered.

A. Pre-Operational Validation (The "Gatekeeper" Step)

Before opening the chemical container, perform the following:

  • Airflow Check: Tape a Kimwipe strip to the hood sash. If it is not pulled inward at a 45° angle, STOP . The containment is compromised.

  • Glove Integrity: Inflate the outer nitrile glove with air and hold near your cheek to detect pinhole leaks.

  • Quenching Agent Prep: Prepare a beaker of 10% HCl or dilute acetic acid nearby. (Anilines are basic; acid converts them to non-volatile anilinium salts, reducing vapor pressure).

B. Weighing & Transfer Protocol
  • Static Control: Use an anti-static gun or wipe on the spatula. Halogenated powders are prone to static fly-off.

  • The "Double-Containment" Weighing:

    • Tare the vial with its cap on.

    • Open the stock bottle only inside the hood.

    • Transfer solid to the vial.

    • Cap the vial inside the hood before moving it to the balance (if balance is outside).

    • Why? This prevents invisible dust trails on the balance bench.

C. Solvation & Reaction

Critical Note: Once dissolved (e.g., in DCM, THF, or DMSO), the permeation rate through nitrile gloves increases by orders of magnitude.

  • Glove Layering: Don Silver Shield® (Laminate) gloves first. Don standard nitrile gloves over them for dexterity.

  • Syringe Transfer: Luer-lock syringes are mandatory. Slip-tip needles can detach under pressure, spraying the aniline solution.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection & Escalation Logic

This flowchart illustrates the decision-making process for selecting the correct glove and respiratory protection based on the state of the chemical.

PPE_Logic Start Handling this compound State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing Liquid_Path Solvated / Reaction Mix State_Check->Liquid_Path Dissolved Solid_Gloves Gloves: Double Nitrile (Change immediately if splashed) Solid_Path->Solid_Gloves Liquid_Gloves Gloves: Laminate (Silver Shield) UNDER Nitrile Outer Layer Liquid_Path->Liquid_Gloves Solid_Resp Engineering: Fume Hood (Sash at working height) Solid_Gloves->Solid_Resp Liquid_Resp Engineering: Fume Hood + Splash Guard/Face Shield Liquid_Gloves->Liquid_Resp Warning CRITICAL: Solvents act as carriers increasing skin absorption rate Liquid_Gloves->Warning

Caption: Decision matrix for PPE escalation. Note the requirement for Laminate gloves when the compound is in solution.

Part 5: Emergency Response & Disposal[2]

Exposure Response
  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes. Do not use alcohol/solvents (this drives the aniline deeper into the skin).

    • Alert: Notify the safety officer.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) for 24 hours.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE Up: Wear full PPE (Laminate gloves, Tyvek suit).

    • Neutralize: Cover spill with dilute HCl (converts to salt).

    • Absorb: Use vermiculite or sand. Do not use paper towels (combustible).

Diagram 2: Cradle-to-Grave Waste Workflow

Waste_Workflow Source Reaction Waste Segregation Segregate: Halogenated Organic Source->Segregation Labeling Label: 'Toxic - Halogenated Aniline' Segregation->Labeling Container Container: HDPE or Glass (Secondary Containment) Labeling->Container Disposal Disposal: High-Temp Incineration Container->Disposal

Caption: Waste stream management ensuring segregation from non-halogenated solvents to prevent cross-contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. (Detailed toxicology and methemoglobinemia data). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.